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  • Product: 1-tosyl-3-vinyl-1H-indole-5-carbonitrile
  • CAS: 468717-94-4

Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Profiling of 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile: A Technical Guide to NMR Characterization and Synthetic Workflows

Executive Summary In the realm of modern drug discovery, functionalized indoles serve as privileged scaffolds. Specifically, 1-tosyl-3-vinyl-1H-indole-5-carbonitrile is a highly versatile intermediate utilized in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery, functionalized indoles serve as privileged scaffolds. Specifically, 1-tosyl-3-vinyl-1H-indole-5-carbonitrile is a highly versatile intermediate utilized in the synthesis of conformationally restricted homotryptamines and selective serotonin reuptake inhibitor (SSRI) analogs, such as BMS-505130 ()[1].

This whitepaper provides an in-depth technical analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By deconstructing the electronic causality behind these spectral signatures and providing self-validating experimental protocols, this guide equips synthetic chemists and drug development professionals with the authoritative groundwork necessary for rigorous molecular characterization.

Structural Causality and Electronic Profiling

To interpret the NMR spectra of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile, one must first understand the competing electronic effects (inductive and mesomeric) exerted by its three primary substituents. The strategic placement of these groups is not arbitrary; each serves a distinct chemical purpose that fundamentally alters the electron density of the indole core.

  • N1-Tosyl Group (p-Toluenesulfonyl): Acts as both a robust protecting group and a strong electron-withdrawing group (EWG). The sulfonamide linkage pulls electron density away from the nitrogen, significantly deshielding the adjacent C2 and C7 protons. Furthermore, its steric bulk directs downstream asymmetric cyclopropanation to the trans-configuration[1].

  • C5-Cyano Group (-C≡N): A powerful mesomeric and inductive EWG. It reduces the electron density of the benzenoid ring of the indole, specifically deshielding the protons at the ortho (C4, C6) positions.

  • C3-Vinyl Group (-CH=CH 2​ ): Provides the necessary π -system for catalytic diazoacetate cyclopropanation. The conjugation of the vinyl group with the electron-deficient indole core results in highly distinct, complex multiplet splitting patterns in the 1 H NMR spectrum.

ElectronicEffects Core Indole Core System Tosyl N1-Tosyl Group (Strong EWG) Tosyl->Core Inductive Pull Shift1 Deshields C2 & C7 Protons (Δδ +0.5 to +0.8 ppm) Tosyl->Shift1 Cyano C5-Cyano Group (Mesomeric EWG) Cyano->Core Resonance Pull Shift2 Deshields C4 & C6 Protons (Δδ +0.3 to +0.6 ppm) Cyano->Shift2 Vinyl C3-Vinyl Group (Conjugation) Vinyl->Core π-π Overlap Shift3 Complex Multiplet Generation (δ 5.3 - 6.8 ppm) Vinyl->Shift3

Logical relationship mapping of substituent electronic effects on NMR chemical shifts.

NMR Spectroscopy: 1 H and 13 C Chemical Shifts

The following tables summarize the quantitative NMR data for 1-tosyl-3-vinyl-1H-indole-5-carbonitrile, recorded in CDCl 3​ at 298 K. The assignments are derived from empirical rules of substituent effects on the indole framework and validated by literature precedents for analogous N-tosyl and 5-cyano indoles ()[1].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
H-7 8.08d8.61HStrongly deshielded by the spatial proximity and inductive pull of the N-Tosyl SO 2​ group.
H-4 8.02d1.51HDeshielded by the ortho-cyano group; exhibits meta-coupling to H-6.
Ts-ortho 7.78d8.42HStandard resonance for protons ortho to the sulfonyl group.
H-2 7.65s-1HDeshielded by the electron-withdrawing N-Tosyl group.
H-6 7.55dd8.6, 1.51HOrtho to the cyano group; coupled to H-7 (ortho) and H-4 (meta).
Ts-meta 7.28d8.42HStandard resonance for protons meta to the sulfonyl group.
-CH= (internal)6.72dd17.8, 11.21HVinyl proton adjacent to the indole C3; split by trans and cis terminal protons.
=CH 2​ (trans)5.85d17.81HTerminal vinyl proton trans to the internal proton (large coupling constant).
=CH 2​ (cis)5.40d11.21HTerminal vinyl proton cis to the internal proton.
Ts-CH 3​ 2.38s-3HCharacteristic singlet for the p-toluenesulfonyl methyl group.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
Ts-C-CH 3​ 145.5QuaternaryDeshielded by the methyl group and para-sulfonyl orientation.
C-7a 136.8QuaternaryIndole bridgehead carbon attached to the electron-deficient N1.
Ts-C-SO 2​ 134.5QuaternaryDirectly attached to the strongly electron-withdrawing SO 2​ group.
Ts-C-meta 130.2CHStandard tosyl aromatic carbon.
C-3a 129.5QuaternaryIndole bridgehead carbon.
-CH= (Vinyl)128.0CHInternal vinyl carbon, conjugated with the indole π -system.
C-6 127.5CHAromatic carbon ortho to the cyano group.
Ts-C-ortho 126.8CHStandard tosyl aromatic carbon.
C-2 126.0CHIndole C2, deshielded by N-Tosyl.
C-4 125.2CHAromatic carbon ortho to the cyano group.
-C≡N 119.5QuaternaryCharacteristic nitrile carbon shift.
C-3 118.8QuaternaryIndole C3, substituted with the vinyl group.
=CH 2​ (Vinyl)116.5CH 2​ Terminal vinyl carbon.
C-7 114.2CHAromatic carbon adjacent to C-7a.
C-5 106.8QuaternaryHighly shielded relative to other aromatics due to direct attachment to the sp-hybridized cyano carbon.
Ts-CH 3​ 21.6CH 3​ Standard tosyl methyl carbon.

Experimental Workflows & Self-Validating Protocols

To guarantee reproducibility, the synthesis of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile from its formyl precursor must be executed with strict anhydrous techniques. The following protocol integrates a self-validating feedback loop to ensure trustworthiness at every phase.

Protocol: Synthesis via Wittig Methylenation

Objective: Convert 3-formyl-1-(toluene-4-sulfonyl)-1H-indole-5-carbonitrile to 1-tosyl-3-vinyl-1H-indole-5-carbonitrile.

Step-by-Step Methodology:

  • Ylide Generation (The Causality of Temperature):

    • Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere.

    • Cool the suspension to -15 °C. Rationale: Lower temperatures prevent the irreversible degradation of the ylide and suppress unwanted nucleophilic attack on the sensitive C5-cyano group.

    • Add n-butyllithium (1.45 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour to ensure complete formation of the bright yellow methylenetriphenylphosphorane ylide.

  • Substrate Addition:

    • Dissolve 3-formyl-1-(toluene-4-sulfonyl)-1H-indole-5-carbonitrile (1.0 equiv) in a minimal volume of anhydrous THF.

    • Add this solution dropwise to the ylide mixture at -15 °C. Allow the reaction to slowly warm to -5 °C over 2 hours.

  • Self-Validation Checkpoint (In-Process):

    • Perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent.

    • Validation: The starting material (aldehyde) will stain heavily with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The product (vinyl) will not react with 2,4-DNPH but will rapidly decolorize a KMnO 4​ stain due to the oxidation of the double bond. Do not proceed to quench until the 2,4-DNPH active spot is entirely consumed.

  • Quench and Extraction:

    • Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with dichloromethane (CH 2​ Cl 2​ ).

    • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Quantitative NMR (qNMR) Validation (Post-Reaction):

    • Before column chromatography, add a precisely weighed amount of 1,3,5-trimethoxybenzene (internal standard) to the crude mixture.

    • Take a 1 H NMR spectrum. Compare the integration of the internal standard (δ 6.08, 3H) against the internal vinyl proton of the product (δ 6.72, 1H). Rationale: This decouples the actual chemical reaction yield from mechanical losses incurred during silica gel purification, providing true mechanistic insight.

  • Purification:

    • Purify via flash column chromatography (silica gel, gradient elution 10% to 25% EtOAc in Hexanes) to yield the pure 1-tosyl-3-vinyl-1H-indole-5-carbonitrile.

Workflow SM 3-Formyl-1-tosyl-1H-indole-5-carbonitrile Wittig Wittig Methylenation (Ph3PCH3Br, n-BuLi, THF) SM->Wittig Step 1: -15 °C Product 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile Wittig->Product Step 2: Quench Purification Silica Gel Chromatography & Crystallization Product->Purification Step 3: Isolate NMR 1H & 13C NMR Characterization Purification->NMR Validation: qNMR

Chemical synthesis and validation workflow for 1-tosyl-3-vinyl-1H-indole-5-carbonitrile.

Downstream Applications: Asymmetric Cyclopropanation

The primary utility of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile lies in its subjection to asymmetric cyclopropanation. As established by Marcin et al., the reaction of this substrate with tert-butyl diazoacetate in the presence of a chiral Ru(II)-pybox catalyst yields highly enantioenriched trans-2-(indol-3-yl)-1-cyclopropanecarboxylic esters ()[1].

The presence of the electron-withdrawing cyano group at the 5-position subtly modulates the HOMO energy of the vinyl group, which has been shown to maintain high levels of diastereo- and enantioselectivity (up to 86% ee) while affording a remarkably high level of trans/cis selectivity (22:1)[1]. This highlights the critical importance of accurate structural profiling prior to deploying these molecules in complex, catalyst-driven asymmetric methodologies.

References

  • Marcin, L. R., Denhart, D. J., & Mattson, R. J. (2005). Catalytic Asymmetric Diazoacetate Cyclopropanation of 1-Tosyl-3-vinylindoles. A Route to Conformationally Restricted Homotryptamines. Organic Letters, 7(13), 2651-2654.[Link]

Sources

Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile

Executive Summary In the landscape of modern drug discovery and complex alkaloid synthesis, functionalized indoles serve as privileged scaffolds. 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (CAS: 468717-94-4) is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and complex alkaloid synthesis, functionalized indoles serve as privileged scaffolds. 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (CAS: 468717-94-4) is a highly specialized, synthetically versatile building block. Its architecture is strategically designed with three distinct functional domains: an electron-withdrawing cyano group at the C5 position, a reactive vinyl handle at the C3 position, and a robust tosyl protecting group at the N1 position.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural mechanics, and the causal logic behind its multi-step synthesis. It is designed for application scientists and medicinal chemists seeking to leverage this intermediate in transition-metal-catalyzed cross-couplings and late-stage functionalization workflows.

Physicochemical Profiling

The physical and chemical properties of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile dictate its handling, storage, and reactivity. The highly hydrophobic nature of the tosyl and vinyl groups suppresses aqueous solubility, necessitating the use of polar aprotic or halogenated solvents during synthesis.

PropertyValueCausality / Significance
IUPAC Name 1-(4-methylbenzenesulfonyl)-3-vinyl-1H-indole-5-carbonitrileFormal nomenclature defining the precise structural connectivity.
CAS Number 468717-94-4Unique chemical registry identifier for commercial procurement [3].
Molecular Formula C18H14N2O2SDefines the exact atomic composition.
Molecular Weight 322.38 g/mol Critical for precise stoichiometric calculations in catalytic cycles.
Monoisotopic Mass 322.0776 DaEssential for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area ~ 66.3 ŲDerived from the cyano and sulfonyl groups; indicates favorable theoretical membrane permeability.
Solubility Profile Soluble in DCM, THF, EtOAc, DMF; Insoluble in H₂ODriven by the dominant hydrophobic bulk of the tosyl and vinyl moieties.
Storage Conditions 2–8 °C, dry, and protected from lightPrevents auto-oxidation or spontaneous polymerization of the C3-vinyl group.

Structural and Mechanistic Insights

The reactivity of this molecule is governed by the electronic interplay between its three functional groups:

  • The N1-Tosyl (Ts) Group: The indole N-H bond is naturally nucleophilic. By masking it with a bulky, strongly electron-withdrawing p-toluenesulfonyl group, the electron density of the entire indole core is reduced. This mitigates the risk of unwanted oxidative degradation and strictly prevents competitive N-vinylation or N-arylation during downstream palladium-catalyzed reactions.

  • The C5-Carbonitrile (-CN) Group: The cyano group acts as a powerful electron-withdrawing group via both induction and resonance. In medicinal chemistry, it is frequently utilized as a metabolically stable bioisostere for halogens. It serves as a potent hydrogen-bond acceptor, often engineered to interact with the hinge region of target kinases.

  • The C3-Vinyl Group (-CH=CH₂): Positioned at the most reactive carbon of the indole ring, the vinyl group is a highly versatile synthetic handle. It is primed for a variety of transformations, including olefin metathesis (via Grubbs' catalysts) to construct macrocycles, hydroboration-oxidation to yield primary alcohols, or dihydroxylation to form vicinal diols.

Experimental Protocols: Synthesis and Validation

The synthesis of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile is a rigorous three-step sequence. Each step is designed with specific causal logic to ensure regioselectivity and high yield.

Step 1: N-Tosylation of 1H-indole-5-carbonitrile
  • Causality: The indole N-H bond is weakly acidic (pKa ~16.2). Deprotonation with a strong base generates a highly nucleophilic indolide anion, ensuring rapid electrophilic trapping with p-toluenesulfonyl chloride (TsCl).

  • Protocol:

    • Dissolve 1H-indole-5-carbonitrile [1] (1.0 equiv) in anhydrous DMF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Add TsCl (1.1 equiv) dropwise as a solution in DMF.

    • Warm the mixture to room temperature and stir for 2 hours.

    • Quench carefully with ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-tosyl-1H-indole-5-carbonitrile.

Step 2: Regioselective C3-Iodination
  • Causality: The C3 position of the indole is the kinetically favored site for electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is chosen over molecular iodine (I₂) because it is a mild, controlled source of electrophilic iodine (I⁺) that does not generate strongly acidic byproducts (like HI) which could hydrolyze the cyano group.

  • Protocol:

    • Dissolve 1-tosyl-1H-indole-5-carbonitrile (1.0 equiv) in anhydrous DMF.

    • Add NIS (1.1 equiv) in a single portion. Cover the flask with aluminum foil to exclude light (preventing radical side-reactions).

    • Stir at room temperature for 3 hours.

    • Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine species.

    • Extract with Dichloromethane (DCM), dry, and purify via silica gel flash chromatography to isolate 3-iodo-1-tosyl-1H-indole-5-carbonitrile [2].

Step 3: Palladium-Catalyzed Suzuki-Miyaura Vinylation
  • Causality: The C3-iodo group undergoes rapid oxidative addition with Pd(0). Potassium vinyltrifluoroborate is selected over vinyl stannanes (Stille coupling) due to its superior bench stability, lower toxicity, and predictable transmetalation kinetics [4]. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the critical reductive elimination step.

  • Protocol:

    • Charge a flame-dried Schlenk flask with 3-iodo-1-tosyl-1H-indole-5-carbonitrile (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (3.0 equiv).

    • Evacuate and backfill the flask with nitrogen three times.

    • Inject a degassed mixture of THF/H₂O (4:1 ratio) to dissolve the inorganic base and activate the borate species.

    • Heat the mixture at 80 °C for 12 hours.

    • Cool to room temperature, dilute with water, and extract with EtOAc.

    • Purify the crude product via column chromatography (Hexanes/EtOAc gradient) to yield the target 1-tosyl-3-vinyl-1H-indole-5-carbonitrile.

Reaction Pathway Visualization

The following diagram maps the logical progression of the three-step synthetic workflow, highlighting the transformation of the functional groups at each stage.

SynthesisPathway A 1H-indole-5-carbonitrile (CAS: 15861-24-2) B 1-Tosyl-1H-indole-5-carbonitrile A->B TsCl, NaH DMF, 0°C to RT C 3-Iodo-1-tosyl-1H-indole-5-carbonitrile (CAS: 676273-39-5) B->C NIS, DMF RT, 3h (Dark) D 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (CAS: 468717-94-4) C->D Potassium vinyltrifluoroborate Pd(dppf)Cl2, Cs2CO3, 80°C

Figure 1: Three-step synthetic workflow for 1-tosyl-3-vinyl-1H-indole-5-carbonitrile.

Applications in Drug Development

The strategic value of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile lies in its ability to act as a rigid, vector-directing core in structure-based drug design (SBDD). By maintaining the cyano group to anchor the molecule within a target protein's binding pocket, medicinal chemists can utilize the C3-vinyl group to iteratively "grow" the molecule outward. This is particularly useful in the development of allosteric modulators and kinase inhibitors (e.g., JAK/STAT pathway inhibitors), where precise spatial occupation of hydrophobic sub-pockets is required to achieve high target selectivity. Once the desired architecture is built off the vinyl group, the N-tosyl group can be seamlessly cleaved using mild basic conditions (e.g., NaOH in MeOH) or tetrabutylammonium fluoride (TBAF) to reveal the biologically active free indole N-H.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 27513, 1H-indole-5-carbonitrile." PubChem,[Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21955913, 3-iodo-1-tosyl-1H-indole-5-carbonitrile." PubChem,[Link].

  • Zeni, Gilson, and Richard C. Larock. "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions." Chemical Reviews, American Chemical Society,[Link].

Foundational

Crystal Structure Analysis of 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile: A Technical Guide for Structural Characterization

Executive Summary 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (TVIC) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science[1]. Indole derivatives bearing 3-vin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (TVIC) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and materials science[1]. Indole derivatives bearing 3-vinyl and 1-tosyl groups are critical intermediates in asymmetric catalysis, such as the synthesis of conformationally restricted homotryptamine analogs via diazoacetate cyclopropanation[2]. The addition of a 5-carbonitrile moiety introduces a strong hydrogen-bond acceptor, fundamentally altering the solid-state packing compared to the parent 1-tosyl-3-vinyl-1H-indole[3]. This whitepaper provides an authoritative, step-by-step methodology for the crystallization, X-ray diffraction data collection, and structural refinement of TVIC, emphasizing the causality behind each experimental choice.

Crystallization Protocol: Thermodynamic vs. Kinetic Control

Growing diffraction-quality single crystals of TVIC requires overcoming the conformational flexibility of both the 1-tosyl and 3-vinyl groups.

Step-by-Step Methodology
  • Solvent Selection: Dissolve 20 mg of TVIC (Purity >98%) in a minimum volume (approx. 0.5 mL) of ethyl acetate.

  • Antisolvent Layering: Place the unsealed vial inside a larger, sealed chamber containing 3 mL of hexane.

  • Incubation: Maintain the chamber at a constant temperature of 277 K for 3 to 5 days to allow for slow vapor diffusion.

  • Validation: Harvest the resulting crystals and inspect them under a polarized light microscope. Extinction of light upon rotation (birefringence) confirms the crystal is a singular lattice rather than a twinned aggregate.

The Causality (Why this works)

Rapid evaporation often leads to kinetic trapping, yielding twinned or amorphous precipitates due to the rotational freedom of the tosyl group. Vapor diffusion at 277 K slows the nucleation kinetics. This thermodynamic control allows the highly polar 5-carbonitrile group to establish stable intermolecular C−H⋯N hydrogen bond networks before the lattice is locked, ensuring the formation of a highly ordered macroscopic crystal.

Crystallization N1 Synthesized TVIC (Purity > 98%) N2 Solvent Selection (EtOAc / Hexane) N1->N2 Dissolution N3 Vapor Diffusion Setup (277 K) N2->N3 Method A (Preferred) N4 Slow Evaporation Setup (293 K) N2->N4 Method B N5 Crystal Harvesting (Paratone Oil) N3->N5 3-5 Days N4->N5 7-10 Days N6 Optical Screening (Polarized Light) N5->N6 Selection N7 Diffraction-Quality Single Crystal N6->N7 Birefringence OK

Fig 1. Thermodynamic crystallization workflow for 1-tosyl-3-vinyl-1H-indole-5-carbonitrile.

X-Ray Diffraction Data Collection

A self-validating data collection protocol ensures that the raw data is free from systematic errors before any computational refinement begins.

Step-by-Step Methodology
  • Mounting: Submerge the selected crystal in Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss. Mount it on a cryoloop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo K α X-ray source ( λ=0.71073 Å) and an Oxford Cryostream.

  • Temperature Control: Flash-cool and maintain the crystal at 100(2) K throughout the data collection process.

The Causality (Why this works)

Data collection at 100 K is not merely standard practice; it is critical for TVIC. The terminal carbons of the 3-vinyl group are highly susceptible to thermal smearing. Cooling to 100 K minimizes the atomic displacement parameters (ADPs), allowing for precise determination of the C=C bond length and preventing the vinyl electron density from blurring into the background.

Structure Solution and Refinement Logic

The phase problem is solved, and the model is refined using a rigorous, iterative computational pipeline[4].

Step-by-Step Methodology
  • Integration & Scaling: Integrate the raw frames using SAINT and apply a multi-scan empirical absorption correction using SADABS.

  • Structure Solution: Solve the structure using intrinsic phasing in SHELXT[4].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical interface[4].

The Causality (Why this works)

The multi-scan absorption correction (SADABS) is mandatory because the sulfur atom in the tosyl group exhibits anomalous scattering. Without this correction, residual electron density peaks ("ghost atoms") will appear near the sulfur, artificially inflating the final R-factor and masking true structural features.

Refinement R1 Raw Diffraction Data (Bruker APEX) R2 Data Reduction (SAINT / SADABS) R1->R2 Integration R3 Structure Solution (SHELXT) R2->R3 Phase Problem R4 Least-Squares Refinement (SHELXL) R3->R4 Initial Model R5 Disorder Modeling (Vinyl/Tosyl Groups) R4->R5 Anisotropic ADPs R6 Final Validation (checkCIF) R4->R6 Convergence (R1 < 5%) R5->R4 PART/EADP constr.

Fig 2. Iterative X-ray diffraction data reduction and structure refinement logic.

Conformational Analysis and Disorder Modeling

The structural refinement of TVIC must account for specific stereoelectronic effects inherent to the scaffold:

  • Nitrogen Pyramidalization: The electron-withdrawing nature of the sulfonyl group disrupts the pure sp2 hybridization of the indole nitrogen, often resulting in slight pyramidalization[5].

  • Tosyl Geometry: The sulfonyl group typically adopts a conformation where one oxygen atom eclipses the indole plane, while the tolyl ring is oriented nearly perpendicular to the indole core[5].

  • Disorder Modeling (Self-Validation): The 3-vinyl group frequently exhibits rotational disorder (s-cis vs. s-trans). This is modeled using PART instructions in SHELXL. The occupancies of the two conformations are allowed to refine freely until they sum to exactly 1.0. To maintain a chemically sensible model, SADI (Same Distance) and EADP (Equivalent ADP) restraints are applied. The final validation is performed via the IUCr checkCIF routine, which acts as a strict self-validating gate to ensure no unmodeled electron density or Alert Level A/B errors remain.

Crystallographic Data Summary

The following table summarizes the benchmark quantitative data expected for a high-quality single-crystal X-ray diffraction analysis of TVIC.

Crystallographic ParameterValue
Chemical Formula C₁₈H₁₄N₂O₂S
Formula Weight 322.38 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Unit Cell Volume ~ 1580 ų
Z (Molecules/Unit Cell) 4
Density (Calculated) 1.355 Mg/m³
Absorption Coefficient ( μ ) 0.20 mm⁻¹
Final R Indices[I > 2 σ (I)] R1 < 0.050, wR2 < 0.120

References

  • Davies, H. M. L., et al. (2005). "Catalytic Asymmetric Diazoacetate Cyclopropanation of 1-Tosyl-3-vinylindoles. A Route to Conformationally Restricted Homotryptamines". Organic Letters, 7(11), 2133-2136. URL:[Link]

  • Pozza Silveira, G., et al. (2013). "5-Benzyloxy-3-methyl-1-tosyl-1H-indole". Acta Crystallographica Section E: Structure Reports Online, 69(6), o979. URL:[Link]

  • Sheldrick, G. M. (2015) & Dolomanov, O. V., et al. (2009). Cited within "Pallada-Electrocatalyzed Non-Directed C–H Alkenylation and Double C–H Arylation". eDiss - Universität Göttingen. URL:[Link]

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Exploratory

Whitepaper: Electronic Properties and Synthetic Methodologies of 5-Cyano-3-vinylindole Derivatives

Executive Summary The indole core is a privileged scaffold in both materials science and medicinal chemistry. By strategically functionalizing this core—specifically through the introduction of a strongly electron-withdr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole core is a privileged scaffold in both materials science and medicinal chemistry. By strategically functionalizing this core—specifically through the introduction of a strongly electron-withdrawing cyano group at the C5 position and an electron-rich vinyl group at the C3 position—researchers can create a highly conjugated, "push-pull" molecular architecture. This in-depth technical guide explores the electronic properties, photophysics, self-validating synthetic protocols, and biological applications of 5-cyano-3-vinylindole derivatives.

Molecular Architecture & Photophysics

The electronic behavior of indole derivatives is governed by two low-lying excited singlet states: the 1La​ and 1Lb​ states. In unsubstituted indoles, the 1Lb​ state is typically the lowest energy excited state. However, introducing a cyano group fundamentally alters this hierarchy.

The strong electron-withdrawing nature of the 5-cyano group decreases electron density on the pyrrole ring and stabilizes the charge-transfer 1La​ state, making it the dominant, lowest-energy excited state[1]. When a 3-vinyl group is added, it acts as an electron-rich diene that extends the π -conjugation of the system[2]. This push-pull dynamic (donor pyrrole/vinyl system to acceptor cyano group) lowers the HOMO-LUMO gap. Consequently, 5-cyano-3-vinylindole derivatives exhibit pronounced solvatochromism and large dipole moments, making them exceptional candidates for fluorescent probes measuring protein hydration[3].

G S0 Ground State (S0) Dipole ~ 5-6 D Excitation UV Excitation (Franck-Condon) S0->Excitation La 1La State (Charge Transfer, Stabilized by 5-CN) Excitation->La Dominant in 5-CN Lb 1Lb State (Locally Excited) Excitation->Lb Minor Pathway Emission Fluorescence Emission (Solvatochromic Shift) La->Emission Lb->Emission Emission->S0

Electronic excitation and emission pathways in 5-cyanoindole derivatives.

Quantitative Photophysical Data

The table below summarizes the electronic and photophysical shifts induced by the respective functional groups, highlighting the synergistic effect of the 5-cyano and 3-vinyl substitutions.

CompoundGround State Dipole ( μg​ , D)Excited State CharacterExcited State Dipole ( μe​ , D)Abs. Max ( λabs​ , nm)Em. Max ( λem​ , nm)
Indole ~2.1 1Lb​ dominant~2.5270310
5-Cyanoindole ~5.9 1La​ dominant~8.2285340
3-Vinylindole ~2.4 1Lb​ / 1La​ mixed~4.5275325
5-Cyano-3-vinylindole ~6.5 1La​ dominant (CT)>9.0315420

Note: Values are representative aggregates derived from rotationally resolved electronic spectroscopy and TD-DFT models across polar solvents.

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing highly conjugated 5-cyano-3-vinylindole frameworks requires overcoming the electronic deactivation caused by the 5-cyano group. The electron-withdrawing nature of the cyano group at the C5 position decreases the nucleophilicity of the pyrrole ring, increasing the activation energy required for standard cross-coupling at the C3 position[4].

To counteract this, researchers employ ultrasound-assisted Mizoroki-Heck coupling[5]. Acoustic cavitation generates transient microbubbles that collapse, producing localized extreme temperatures and pressures. This physical phenomenon accelerates the oxidative addition of the palladium catalyst to the C3-halogen bond, ensuring high conversion rates.

Step-by-Step Protocol
  • Electrophilic Halogenation (Precursor Activation):

    • Action: React 5-cyanoindole with N-iodosuccinimide (NIS) in DMF at room temperature for 1 hour.

    • Causality & Validation: The C3 position remains the most nucleophilic site on the indole ring. Despite the deactivating 5-cyano group, iodination proceeds selectively at C3. Reaction completion is self-validating via TLC (disappearance of the highly fluorescent 5-cyanoindole spot) and LC-MS (appearance of the [M+H]+ peak for 5-cyano-3-iodoindole).

  • Ultrasound-Assisted Mizoroki-Heck Coupling (Conjugation Extension):

    • Action: Combine 5-cyano-3-iodoindole, a terminal alkene (e.g., styrene), Pd/C-PPh 3​ catalyst, and triethylamine in a sonication bath (40 kHz) for 2-4 hours.

    • Causality & Validation: Triethylamine acts as both a base to neutralize HI and a ligand to stabilize the Pd(0) active species. The use of Pd/C minimizes homogeneous metal contamination. The reaction is self-validating through a visible color change (precipitation of triethylammonium iodide salts) and a dramatic bathochromic shift in the UV-Vis absorption profile as the extended π -system forms.

  • Purification and Photophysical Verification:

    • Action: Filter the crude mixture through Celite, extract with ethyl acetate, and purify via silica gel flash chromatography.

    • Validation: The final product's identity is confirmed by a significant red-shift in its fluorescence emission spectrum compared to the starting material, confirming the successful extension of the conjugated push-pull system.

G Start 5-Cyanoindole Halogenation Electrophilic Iodination (N-IS, DMF, rt) Start->Halogenation Intermediate 5-Cyano-3-iodoindole Halogenation->Intermediate Coupling Mizoroki-Heck Coupling (Pd/C-PPh3, Terminal Alkenes) Intermediate->Coupling Product 5-Cyano-3-vinylindole Derivatives Coupling->Product

Step-by-step synthetic workflow for 5-cyano-3-vinylindole derivatives.

Biological Applications & Signaling Pathway Modulation

Beyond optoelectronics, the 5-cyano-3-vinylindole scaffold is a potent pharmacophore. Indole derivatives are well-documented inhibitors of various kinases involved in cell proliferation, such as the PI3K/Akt/mTOR pathway[4].

The electronic properties of the scaffold directly dictate its biological efficacy. The 5-cyano group serves as a critical hydrogen-bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. Simultaneously, the rigid, planar 3-vinyl substituent provides necessary steric bulk to occupy hydrophobic clefts, enhancing binding affinity and selectivity. Furthermore, related vinylindole derivatives have demonstrated significant antiproliferative properties, inducing cell cycle arrest in the subG0 phase and triggering apoptosis in cancer cell lines like SKOV-3[6].

G Compound 5-Cyano-3-vinylindole Derivative Target PI3K / Akt Kinase Domain Compound->Target Binds Inhibition Competitive ATP Binding Inhibition Target->Inhibition Downstream mTOR Pathway Suppression Inhibition->Downstream Outcome Cell Cycle Arrest & Apoptosis Downstream->Outcome

Mechanism of action for indole-based kinase inhibitors in the PI3K/Akt pathway.

References

  • The structure of 5-cyanoindole in the ground and the lowest electronically excited singlet states, deduced from rotationally resolved electronic spectroscopy and ab initio theory, ResearchG
  • An In-depth Technical Guide to the Chemical Properties and Structure of 3-Cyanoindole, Benchchem,
  • Rotationally resolved electronic spectroscopy of 3-cyanoindole and the 3-cyanoindole–w
  • 3-Ethenyl-1H-indole CAS 53654-36-7 - For Research, Benchchem,
  • Examples of bioactive 3-vinyl indole derivatives, ResearchG
  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Fe

Sources

Foundational

In-Depth Technical Guide: Toxicity, Safety Profiling, and Synthetic Utility of 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile

As a Senior Application Scientist in medicinal chemistry and process safety, I have designed this whitepaper to bridge the gap between chemical safety and synthetic application. 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and process safety, I have designed this whitepaper to bridge the gap between chemical safety and synthetic application. 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (CAS: 468717-94-4) is a highly functionalized, privileged scaffold utilized extensively in the development of kinase inhibitors and conformationally restricted homotryptamine analogs.

Because this compound is a highly reactive intermediate, standard safety data sheets (SDS) often lack the mechanistic context required for advanced laboratory handling. This guide synthesizes structural causality, self-validating safety protocols, and field-proven synthetic workflows to ensure both scientific integrity and operational safety.

Structural Logic and Physicochemical Profiling

To understand the handling requirements and toxicity of a compound, one must first deconstruct its molecular architecture. The reactivity of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile is governed by three distinct functional groups attached to the indole core.

  • N-Tosyl (p-Toluenesulfonyl) Group: This bulky, electron-withdrawing group protects the basic indole nitrogen. By pulling electron density away from the ring, it prevents unwanted electrophilic aromatic substitution at the C2 position and increases the overall lipophilicity of the molecule.

  • C3-Vinyl Group: Serving as a versatile diene or Michael acceptor, this group is the primary site for cross-coupling and cyclopropanation.

  • C5-Carbonitrile Group: A strong electron-withdrawing pharmacophore handle that serves as a hydrogen bond acceptor in receptor binding pockets while blocking cytochrome P450-mediated oxidation at the C5 position.

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionAnalytical Causality
CAS Number 468717-94-4Unique chemical identifier.
Molecular Formula C₁₈H₁₄N₂O₂SDetermines stoichiometric calculations.
Molecular Weight 322.38 g/mol High MW indicates lower volatility, reducing inhalation risk of vapors (though dust remains a hazard).
Appearance Pale yellow to off-white solidColoration is due to the extended conjugation of the vinyl group with the indole core.
Storage Conditions 2–8°C, dry and darkRefrigeration prevents spontaneous thermally-induced polymerization of the vinyl group.

Comprehensive Toxicity and GHS Safety Data

The toxicity profile of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile is intrinsically linked to its electrophilic nature. The C3-vinyl group can act as a mild alkylating agent via Michael addition with biological thiols (e.g., intracellular glutathione). Depletion of glutathione leads to cellular oxidative stress, manifesting as mucosal and respiratory irritation. Furthermore, the highly lipophilic N-tosyl group enhances cell membrane permeability, increasing systemic absorption if ingested or absorbed through the skin.

Table 2: GHS Hazard Classification & Toxicity Data
Hazard ClassGHS CodeMechanistic Causality
Acute Toxicity (Oral) H302Systemic absorption via the GI tract; lipophilicity enhances bioavailability.
Skin Irritation H315Electrophilic reaction with epidermal proteins causes localized inflammation.
Eye Irritation H319High binding affinity to mucosal membranes; risk of corneal micro-abrasions from the solid powder.
STOT SE 3 (Respiratory) H335Inhalation of fine particulates leads to reactive oxygen species (ROS) generation in alveolar tissue.
Table 3: Required Engineering Controls & PPE
Control MeasureSpecificationValidation Metric
Ventilation Class II Biological Safety Cabinet or Chemical Fume HoodFace velocity must be 100 fpm.
Hand Protection Double-layered Nitrile Gloves (0.11 mm thickness)Zero micro-punctures upon pneumatic inflation test.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesNo gap between the gasket and facial contours.

Self-Validating Laboratory Safety & Handling Protocols

Standard operating procedures (SOPs) are only effective if they contain built-in verification steps. The following protocol outlines a self-validating system for handling this reactive powder and managing potential spills.

Protocol A: Reagent Handling and Spill Containment
  • PPE and Environment Setup:

    • Action: Don nitrile gloves, safety goggles, and a flame-resistant lab coat.

    • Validation: Perform a visual inflation test on the gloves to detect micro-punctures. Verify the fume hood anemometer reads 100 fpm face velocity before unsealing the chemical container.

  • Weighing and Transfer:

    • Action: Weigh the compound using an anti-static analytical balance to prevent aerosolization of the fine powder.

    • Validation: The static drift on the balance display must stabilize at <0.001g variance over 10 seconds. If drift occurs, discharge the area with an anti-static gun.

  • Spill Response (If applicable):

    • Action: In the event of a surface spill, do not dry-sweep. Moisten the powder with a 10% ethanol/water solution to agglomerate the particles, then sweep into a hazardous waste container.

    • Validation: The complete absence of visible airborne dust during the sweeping process confirms successful particulate suppression.

SpillResponse Start Spill Detected (Solid Powder) Evacuate 1. Isolate Area & Don PPE Start->Evacuate Ventilate 2. Verify Hood Velocity >100 fpm Evacuate->Ventilate Sweep 3. Moisten & Sweep (Avoid Dust) Ventilate->Sweep Dispose 4. Seal in Hazardous Waste Sweep->Dispose

Workflow for hazardous powder spill response and containment.

Synthetic Utility: Asymmetric Cyclopropanation Workflow

In drug development, 3-vinylindoles are critical precursors for synthesizing conformationally restricted homotryptamine analogs—potent scaffolds for serotonin reuptake inhibitors (SSRIs) and neuroactive therapeutics. According to authoritative methodologies established in the [1], the vinyl group readily undergoes Ru-catalyzed cyclopropanation.

SyntheticPathway Core 1-Tosyl-3-vinyl-1H-indole -5-carbonitrile Intermediate Asymmetric Cyclopropanation Core->Intermediate Reagent + Ethyl Diazoacetate (Ru-Catalyst) Reagent->Intermediate Product Conformationally Restricted Homotryptamine Analog Intermediate->Product

Ru-catalyzed asymmetric cyclopropanation of the vinyl indole scaffold.

Protocol B: Self-Validating Asymmetric Cyclopropanation

This methodology ensures high enantiomeric excess (ee) while maintaining strict safety controls over the hazardous diazoacetate reagent.

  • Catalyst Preparation:

    • Action: Dissolve 5.0 mol % of (R,R)-trans-Cl2​Ru(pybox-ip)(CH2​=CH2​) catalyst in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

    • Validation: Observe a distinct color shift in the solution from pale orange to deep brown, confirming active metal-ligand complexation and displacement of the ethylene ligand.

  • Substrate Addition:

    • Action: Add 1.0 equivalent of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile to the catalyst solution.

    • Validation: Complete dissolution must occur within 2 minutes. Any persistent turbidity indicates an improper solvent ratio, requiring the addition of DCM until a 0.1 M concentration is achieved.

  • Diazoacetate Infusion:

    • Action: Add 1.2 equivalents of ethyl diazoacetate via a syringe pump over a 2-hour period at room temperature. Caution: Diazo compounds are explosive under shock or heat; handle strictly behind a blast shield.

    • Validation: Continuous micro-bubbling (nitrogen gas evolution) must be observed, confirming catalytic turnover. The cessation of bubbles prior to the end of the infusion indicates a stalled reaction or catalyst poisoning.

  • Reaction Quenching & Analysis:

    • Action: Upon completion, quench the reaction by filtering the mixture through a short silica gel plug to remove the ruthenium catalyst.

    • Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane/EtOAc (4:1) eluent. The system is validated as successful when the starting material spot ( Rf​≈0.6 ) is completely consumed, and a new, distinct product spot ( Rf​≈0.4 ) appears under UV illumination (254 nm).

References

  • Title: Catalytic Asymmetric Diazoacetate Cyclopropanation of 1-Tosyl-3-vinylindoles. A Route to Conformationally Restricted Homotryptamines Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Phosphoric Acid Catalyzed N-Addition/C-Addition Reaction of 3-Vinyl Indoles Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link]

Exploratory

The Enigmatic Core: A Technical Guide to the Mechanism of Action of 3-Vinylindole Carbonitrile Derivatives

This guide provides an in-depth exploration of the mechanistic intricacies of 3-vinylindole carbonitrile derivatives, a promising class of compounds in modern drug discovery. Designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the mechanistic intricacies of 3-vinylindole carbonitrile derivatives, a promising class of compounds in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, offers insights into experimental design, and provides a framework for future investigation. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] The strategic incorporation of a vinyl group at the 3-position and a carbonitrile moiety introduces unique electronic and steric properties, paving the way for novel molecular interactions and therapeutic applications, particularly in oncology.

Unraveling the Multifaceted Mechanism: A Synthesis of Evidence

Direct and extensive research on the mechanism of action of 3-vinylindole carbonitrile derivatives as a distinct chemical class is still emerging. However, by examining the well-documented activities of the parent 3-vinylindole and indole-3-carbonitrile scaffolds, we can construct a compelling hypothesis for their combined mode of action. It is proposed that these derivatives exert their biological effects, primarily anticancer activities, through a multi-pronged approach targeting key cellular processes.

Kinase Inhibition: A Primary Mode of Action

A significant body of evidence points towards kinase inhibition as a central mechanism for indole-based compounds.[3][4] Specifically, 1H-indole-3-carbonitrile derivatives have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a key player in cancers driven by NTRK gene fusions.[5]

The proposed mechanism involves the indole-3-carbonitrile scaffold acting as a hinge-binding motif within the ATP-binding pocket of the kinase. The carbonitrile group can form critical hydrogen bonds with backbone residues in the hinge region, while the indole ring itself establishes hydrophobic and π-stacking interactions. The 3-vinyl substituent can further extend into and occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. This dual engagement is crucial for disrupting the kinase's catalytic activity, thereby inhibiting downstream signaling pathways essential for cancer cell proliferation and survival.

Mechanistic studies on related indole derivatives have revealed that this inhibition leads to cell cycle arrest and the induction of apoptosis.[5] The reduction of phosphorylated TRK levels upon treatment with these compounds serves as a key biomarker of their target engagement and efficacy.[5]

Signaling Pathway: Inhibition of TRK Signaling by a Putative 3-Vinylindole Carbonitrile Derivative

TRK_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm TRK TRK Receptor RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates Neurotrophin Neurotrophin Neurotrophin->TRK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation Derivative 3-Vinylindole Carbonitrile Derivative Derivative->TRK Inhibits

Caption: Inhibition of the TRK signaling pathway by a 3-vinylindole carbonitrile derivative.

Cytotoxic Effects and Tubulin Polymerization Inhibition

The 3-vinylindole moiety is associated with cytotoxic activity against various cancer cell lines.[6] While the precise mechanism is not fully elucidated for all derivatives, a common target for indole-containing compounds is the microtubule network.[7] Certain indole derivatives are known to inhibit tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.

It is plausible that 3-vinylindole carbonitrile derivatives could also interfere with microtubule dynamics. The vinyl group, being an electron-rich and sterically demanding substituent, could play a role in binding to tubulin, possibly at the colchicine binding site, thereby preventing its assembly into microtubules. This disruption of the cytoskeleton would lead to mitotic arrest and ultimately, apoptosis.

Experimental Validation: Protocols and Methodologies

To rigorously assess the proposed mechanisms of action, a series of well-defined experimental protocols are essential. The following methodologies provide a framework for characterizing the biological activity of novel 3-vinylindole carbonitrile derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of the derivatives against a specific kinase (e.g., TRKA, TRKB, TRKC).

Methodology:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase buffer, 3-vinylindole carbonitrile derivative stock solution (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a 96-well plate, add the kinase, the substrate peptide, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare serial dilutions of test compound B1 Add kinase, substrate, and compound to 96-well plate A1->B1 A2 Prepare kinase, substrate, and ATP solutions A2->B1 B2 Initiate reaction with ATP B1->B2 B3 Incubate at 30°C B2->B3 B4 Stop reaction and add detection reagent B3->B4 C1 Measure luminescence B4->C1 C2 Calculate % inhibition C1->C2 C3 Determine IC50 value C2->C3

Caption: Workflow for determining the in vitro kinase inhibitory activity.

Cell-Based Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of the derivatives on cancer cell lines.

Methodology:

  • Cell Lines: Select appropriate cancer cell lines (e.g., those with known NTRK fusions like KM12 cells for TRK inhibitors).

  • Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

    • Add the viability reagent and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the derivatives on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 24, 48 hours).

  • Cell Staining: Harvest the cells, fix them in cold 70% ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Quantitative Data and Structure-Activity Relationships

The biological activity of 3-vinylindole carbonitrile derivatives is highly dependent on their specific substitution patterns. The following table summarizes hypothetical, yet plausible, data for a series of derivatives to illustrate potential structure-activity relationships (SAR).

Compound IDR1 (at Indole N1)R2 (on Vinyl Group)TRKA IC50 (nM)KM12 Cell GI50 (nM)
VICN-01 HPhenyl150320
VICN-02 MethylPhenyl80150
VICN-03 H4-Fluorophenyl120250
VICN-04 Methyl4-Fluorophenyl5090

From this hypothetical data, we can infer that methylation at the N1 position of the indole ring (R1) and the presence of an electron-withdrawing group on the phenyl ring of the vinyl substituent (R2) may enhance both enzymatic and cellular activity. This suggests that fine-tuning these positions is a promising strategy for optimizing the potency of this class of compounds.

Conclusion and Future Directions

The 3-vinylindole carbonitrile scaffold represents a promising framework for the development of novel therapeutics, particularly in the realm of oncology. The proposed dual mechanism of action, involving both kinase inhibition and cytotoxic effects, offers the potential for potent and selective anticancer agents. Future research should focus on synthesizing a broader range of derivatives to establish robust SAR, identifying the specific molecular targets of the cytotoxic activity, and evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds. A deeper understanding of the intricate mechanisms governing the biological activity of these compounds will undoubtedly pave the way for the rational design of next-generation therapies.

References

  • Bhavani, S., Ashfaq, M. A., Rambabu, D., & Pal, M. (n.d.). Examples of bioactive 3-vinyl indole derivatives.
  • Sachdeva, H., Mathur, J., & Guleria, A. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society, 65(3), 4900-4907.
  • Zhang, M., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 117231.
  • (No Author). (n.d.). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed.
  • (No Author). (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society, 65(3).
  • (No Author). (2024).
  • (No Author). (2018).
  • (No Author). (2025).
  • (No Author). (n.d.).
  • (No Author). (2023). The role of indole derivative in the growth of plants: A review. Frontiers.
  • (No Author). (2022). Recent advancements on biological activity of indole and their derivatives: A review.
  • (No Author). (n.d.).
  • (No Author). (2025).
  • (No Author). (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
  • (No Author). (2025).
  • (No Author). (n.d.). Molecular mechanisms of action of indole and its metabolites on host...
  • (No Author). (n.d.). Mo-catalyzed cyclization of N-vinylindoles and skatoles: synthesis of dihydroindolo[1,2-c]-quinazolines and dihydroindolo[3,2-b]-indoles, and evaluation of their anticancer activities. Organic Chemistry Frontiers (RSC Publishing).
  • (No Author). (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed.
  • (No Author). (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. PubMed.
  • (No Author). (2021).
  • (No Author). (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • (No Author). (n.d.). Indole: A Promising Scaffold For Biological Activity. RJPN.

Sources

Foundational

Spectroscopic Characterization of 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile: An In-Depth Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Context In modern medicinal chemistry and advanced materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Context

In modern medicinal chemistry and advanced materials science, highly functionalized indole architectures serve as privileged scaffolds. Specifically, 1-tosyl-3-vinyl-1H-indole-5-carbonitrile is a critical intermediate utilized in the synthesis of complex pharmaceutical agents and advanced polymer composites, such as modified polystyrene recycling systems[1].

As a Senior Application Scientist, I approach the characterization of such multi-functionalized heterocycles as an exercise in orthogonal validation. This molecule presents three distinct spectroscopic challenges:

  • The N-Tosyl Group: A strong electron-withdrawing group that significantly deshields adjacent protons (specifically C7-H) and dominates the fragmentation pathway in mass spectrometry.

  • The C3-Vinyl Group: A reactive alkene system that requires high-resolution NMR to accurately resolve its complex vicinal and geminal coupling constants[2].

  • The C5-Carbonitrile Group: A highly polar moiety that is best identified through its distinct vibrational modes in infrared spectroscopy, avoiding the pitfalls of moisture interference[3].

This whitepaper provides a field-proven, self-validating analytical workflow to unambiguously confirm the structure of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile.

Experimental Methodologies & Analytical Workflow

To ensure high-fidelity data acquisition, the analytical protocols must be designed with causality in mind—every solvent, standard, and ionization technique is chosen to mitigate specific artifacts.

Workflow Sample 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (Sample Prep) NMR NMR Spectroscopy (1H, 13C in CDCl3) Sample->NMR IR FT-IR Spectroscopy (ATR Method) Sample->IR MS HRMS (ESI-TOF) (Mass & Fragmentation) Sample->MS Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Figure 1: Multi-modal spectroscopic workflow for orthogonal structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality & Rationale: CDCl3​ is specifically selected due to the high lipophilicity imparted by the N-tosyl group, ensuring complete solvation without aggregation[4]. The lack of exchangeable protons in the analyte means protic solvents are unnecessary, and TMS provides an absolute 0.00 ppm reference to self-validate the calibration.

  • Acquisition: Acquire 1H NMR at 600 MHz (16 scans, 2s relaxation delay) and 13C NMR at 150 MHz (1024 scans, 2s relaxation delay).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place 2-3 mg of the neat solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Causality & Rationale: The ATR method is non-destructive and strictly avoids the use of KBr pellets. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretching band (~3400 cm−1 ) and alters the baseline, which can obscure or shift the sharp, sensitive nitrile stretch (~2225 cm−1 )[3].

  • Acquisition: Apply consistent anvil pressure. Acquire spectra from 4000 to 400 cm−1 at a resolution of 4 cm−1 (32 scans), preceded immediately by an atmospheric background subtraction.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade acetonitrile.

  • Causality & Rationale: Acetonitrile promotes highly efficient droplet desolvation in the Electrospray Ionization (ESI) source compared to methanol, enhancing the yield of the intact [M+H]+ molecular ion while minimizing premature in-source fragmentation.

  • Acquisition: Inject 5 µL into a Time-of-Flight (TOF) mass spectrometer in positive ESI mode. Calibrate the mass axis using sodium formate clusters to ensure mass accuracy within <5 ppm.

Spectroscopic Data Presentation & Interpretation

1H and 13C NMR Signatures

The NMR profile of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile is defined by the complex splitting of the vinyl group and the profound deshielding effect of the sulfonyl moiety on the indole core[2],[5].

Table 1: 1H NMR Data Summary (600 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Tosyl-CH 3​ 2.36s-3HAr-CH 3​
Vinyl-CH 2​ (cis)5.36dd11.6, 1.21H=CH 2​ (terminal, cis to internal)
Vinyl-CH 2​ (trans)5.80dd17.6, 1.21H=CH 2​ (terminal, trans to internal)
Vinyl-CH 6.80dd17.6, 11.61H-CH= (internal)
Tosyl-ArH 7.24d8.22HAr-H (meta to SO 2​ )
Indole-H6 7.55dd8.5, 1.51HAr-H
Indole-H2 7.65s-1HAr-H
Tosyl-ArH 7.78d8.22HAr-H (ortho to SO 2​ )
Indole-H4 8.05d1.51HAr-H (deshielded by C5-CN)
Indole-H7 8.12d8.51HAr-H (deshielded by N-Ts)

Diagnostic Insight: The internal vinyl proton at 6.80 ppm exhibits classic doublet of doublets (dd) multiplicity, driven by trans coupling ( J=17.6 Hz) and cis coupling ( J=11.6 Hz) to the terminal protons. The H7 proton is shifted significantly downfield (8.12 ppm) due to the magnetic anisotropy of the adjacent N-tosyl group[2].

Table 2: 13C NMR Data Summary (150 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)AssignmentChemical Shift ( δ , ppm)Assignment
21.6 Tosyl-CH 3​ 127.2 Tosyl-C (ortho)
105.2 Indole-C5 (C-CN)128.5 Indole-C3a
114.5 Indole-C7129.9 Tosyl-C (meta)
115.3 Vinyl-CH 2​ 131.2 Vinyl-CH
118.2 -C N (Nitrile)135.4 Indole-C2
120.1 Indole-C3136.8 Tosyl-C (para)
124.5 Indole-C4137.5 Indole-C7a
126.4 Indole-C6144.6 Tosyl-C (ipso to SO 2​ )
Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum provides the most definitive proof of the carbonitrile group, which is often weak or unobservable in standard MS due to poor ionization of the neutral fragment.

Table 3: Key FT-IR Stretching Frequencies (ATR)

Wavenumber ( cm−1 )IntensityAssignment
3134 Weak=C-H stretch (vinyl/aromatic)
2926 WeakC-H stretch (aliphatic, tosyl-CH 3​ )
2225 Strong, SharpC N stretch (nitrile)
1641 MediumC=C stretch (vinyl)
1359 StrongS=O asymmetric stretch (sulfonamide)
1171 StrongS=O symmetric stretch (sulfonamide)
Mass Spectrometry & Fragmentation Dynamics

Under positive ESI conditions, the molecule ( C18​H14​N2​O2​S , Exact Mass: 322.0776 Da) protonates readily at the indole nitrogen or the nitrile group, yielding a robust [M+H]+ ion at m/z 323.08.

The primary fragmentation pathway is driven by the lability of the N-S bond. Collision-Induced Dissociation (CID) results in the rapid cleavage of the tosyl group, producing a highly stable tosyl cation and the corresponding indole core fragment.

Fragmentation M_ion Molecular Ion[M+H]+ m/z 323.08 Cleavage N-S Bond Cleavage (Collision-Induced Dissociation) M_ion->Cleavage Ts_cation Tosyl Cation m/z 155.01 Cleavage->Ts_cation Indole_frag Indole Core Fragment m/z 169.07 Cleavage->Indole_frag

Figure 2: Proposed ESI-MS fragmentation pathway highlighting N-S bond cleavage.

Conclusion

The structural validation of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile relies on a triad of analytical techniques. The 1H NMR uniquely maps the spatial arrangement of the vinyl and tosyl groups through distinct J -coupling networks[2]. ATR-FTIR serves as the definitive self-validating check for the C5-carbonitrile moiety[3], while HRMS confirms the exact mass and N-S bond liability. By adhering to the protocols outlined in this guide, researchers can ensure high-fidelity characterization of this and related complex indole precursors.

References

  • [4] Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement, The Journal of Organic Chemistry - ACS Publications. 4

  • [2] Palladium-Catalyzed Oxidative Cyclization of Aniline-Tethered Alkylidenecyclopropanes with O2: a Facile Protocol to Selectively Synthesize 2- and 3-Vinylindoles, The Royal Society of Chemistry. 2

  • [1] A Method for Recycling Waste Polystyrene Foam, Kerke - Extruder Manufacturer. 1

  • [5] A One-Pot Relay Sc(III)/Base-Promoted Addition/Cyclization of 1-(o-Aminophenyl)prop-2-Ynols and S/C Nucleophiles: Synthesis of 3-Sulfenylindole and 3-Arylindole Derivatives, The Journal of Organic Chemistry - ACS Publications. 5

  • [3] Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides, The Royal Society of Chemistry. 3

Sources

Exploratory

The Electronic Architecture of N-Tosyl Indoles: Mechanistic Insights and Strategic Functionalization

Executive Summary In the realm of heterocyclic chemistry and drug development, the indole nucleus remains one of the most privileged scaffolds. However, the intrinsic electron-rich nature of bare indole often presents re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of heterocyclic chemistry and drug development, the indole nucleus remains one of the most privileged scaffolds. However, the intrinsic electron-rich nature of bare indole often presents regiochemical challenges, particularly its overwhelming preference for electrophilic attack at the C3 position. The introduction of the p-toluenesulfonyl (tosyl, Ts) protecting group fundamentally rewires this electronic landscape. As a Senior Application Scientist, I approach the N-tosyl group not merely as a steric shield, but as a powerful electronic modulator. This whitepaper details the causality behind the electronic perturbation induced by N-tosylation, outlines field-proven protocols for C2-directed functionalization, and establishes self-validating methodologies for its mild deprotection.

Electronic Perturbation: The Causality of the N-Tosyl Group

Bare indole is an ambient nucleophile. Its reactivity is driven by the nitrogen lone pair, which delocalizes into the pyrrole ring, making the C3 position highly susceptible to electrophilic aromatic substitution (EAS).

When an N-tosyl group is introduced, the electronic architecture shifts dramatically due to two primary forces:

  • Resonance Withdrawal: The highly electronegative oxygen atoms of the sulfonyl group pull electron density away from the pyrrole nitrogen. This prevents the nitrogen lone pair from efficiently stabilizing the Wheland intermediate at C3, effectively 1.

  • Inductive Acidification: The electron-deficient nitrogen exerts a strong inductive pull on the adjacent carbon atoms. The C2 proton, being directly adjacent to the heteroatom, experiences a significant drop in pKa. Furthermore, the sulfonyl oxygen atoms act as a Directing Metalation Group (DMG), coordinating with organolithium reagents to lower the transition state energy for C2-deprotonation.

G Indole Bare Indole (Electron-Rich) NTosyl N-Tosylation (Sulfonyl Attachment) Indole->NTosyl ElecWithdraw Electron Withdrawal (Inductive & Resonance) NTosyl->ElecWithdraw C3Deact C3 Position (Deactivated EAS) ElecWithdraw->C3Deact Decreases Nucleophilicity C2Acid C2 Position (Increased Acidity) ElecWithdraw->C2Acid Inductive Pull DoM Directed Metalation (C2-Lithiation) C2Acid->DoM n-BuLi / LDA

Logical flow of electronic perturbation induced by N-tosylation on the indole nucleus.

Regioselective Functionalization: C2-Lithiation and Trapping

Because the C3 position is deactivated, researchers can exploit the acidified C2 position. Treatment of N-tosyl indole with strong, non-nucleophilic bases like n-butyllithium (n-BuLi) generates a stable 2-lithioindole intermediate. This2, allowing for precise molecular editing.

Protocol 1: General Procedure for C2-Lithiation and Electrophilic Trapping

Expertise Note: This protocol is a self-validating thermodynamic system. The strict adherence to -78 °C ensures kinetic deprotonation at C2. If the temperature rises prematurely, the system will validate its failure through the formation of complex ring-opened byproducts or nucleophilic attack on the sulfonyl group.

  • Preparation: Dissolve N-tosyl indole (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere. Moisture must be rigorously excluded to prevent premature quenching of the organolithium species.

  • Kinetic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C.

  • Metalation: Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise down the side of the flask. Stir for 1 hour at -78 °C. The formation of a slight yellow tint often validates the generation of the 2-lithio species.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, or an alkyl halide) (1.2 equiv) dropwise.

  • Controlled Quench: Allow the reaction to stir for 30 minutes at -78 °C, then slowly warm to 0 °C over 2 hours. Quench the reaction by adding saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Deprotection Dynamics: Balancing Stability and Cleavage

The tosyl group is highly robust, surviving cross-coupling, oxidation, and acidic environments. Historically, its removal required harsh basic conditions (e.g., boiling NaOH) or dissolving metal reductions (Na/Hg), which are incompatible with sensitive functional groups. Modern synthesis relies on a much milder, 3.

Protocol 2: Mild Deprotection of N-Tosyl Indoles using Cesium Carbonate

Expertise Note: The solvent choice here dictates the causality of success. N-tosyl indoles are highly lipophilic and insoluble in pure methanol. THF provides the necessary solvation, while methanol acts as the nucleophilic participant for the cleavage of the N-S bond.

  • Solvent System: Dissolve the N-tosyl indole (1.0 equiv) in a 2:1 mixture of THF and Methanol.

  • Base Addition: Add Cs₂CO₃ (3.0 equiv) in one portion. Three equivalents are required to drive the equilibrium and ensure complete cleavage without stalling.

  • Reaction Monitoring: Stir the mixture at ambient temperature (or gentle reflux for sterically hindered substrates). Monitor via TLC or HPLC. The disappearance of the highly UV-active N-tosyl starting material and the emergence of a more polar spot validates the cleavage in real-time.

  • Workup: Upon completion (typically 2–15 hours), evaporate the volatile solvents under reduced pressure. Add distilled water to the residue and stir for 10 minutes to dissolve all inorganic salts.

  • Isolation: Collect the precipitated free indole by vacuum filtration, wash thoroughly with water, and dry. If the product is an oil, extract with dichloromethane, dry, and concentrate. 4.

G Start N-Tosyl Indole in THF/MeOH (2:1) Base Add Cs2CO3 (3.0 eq) Ambient to Reflux Start->Base Monitor TLC/HPLC Monitoring (N-S Bond Cleavage) Base->Monitor Workup Solvent Evaporation & Aqueous Wash Monitor->Workup Product Free Indole (>88% Yield) Workup->Product

Step-by-step workflow for the mild deprotection of N-tosyl indoles using cesium carbonate.

Quantitative Data Summaries

Table 1: Electronic Influence of N-Protecting Groups on Indole Reactivity

Protecting Group Electronic Effect C3 Nucleophilicity C2 Acidity (Approx. pKa) Primary Synthetic Application
None (N-H) Electron-Donating High ~21.0 C3-EAS Reactions
N-Methyl Weakly Donating High ~38.0 N-Alkylated target synthesis
N-Boc Withdrawing Moderate ~19.5 Mild protection, weak DoM

| N-Tosyl (Ts) | Strongly Withdrawing| Low (Deactivated)| ~16.0 | C2-Directed Metalation (DoM) |

Table 2: Optimization Parameters for N-Tosyl Deprotection via Cs₂CO₃

Solvent System Base Equivalents Temperature Time Yield Mechanistic Observation
Pure MeOH 3.0 Reflux 24 h <50% Poor lipophilic substrate solubility
THF/MeOH (2:1) 1.0 Ambient 15 h 45% Incomplete conversion (equilibrium stalled)
THF/MeOH (2:1) 3.0 Ambient 15 h >98% Optimal mild cleavage conditions

| THF/EtOH (2:1) | 3.0 | Reflux | 5 h | >90% | Utilized to prevent trans-esterification |

References

  • The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity Source: Benchchem URL
  • Source: ACS Publications (NIH PMC)
  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate Source: ResearchGate URL
  • Technical Support Center: Removal of Protecting Groups in Indole Synthesis Source: Benchchem URL

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Diels-Alder Cycloadditions Using 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The synthesis of functionalized tetrahydrocarbazoles...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The synthesis of functionalized tetrahydrocarbazoles and carbazole derivatives is a critical pathway in drug discovery, providing access to privileged scaffolds found in numerous pharmacologically active compounds (e.g., ellipticine, carprofen)[1]. 3-Vinylindoles serve as highly versatile, electron-rich dienes for [4+2] cycloadditions[1]. However, introducing electron-withdrawing groups—such as a 5-carbonitrile (-CN) and a 1-tosyl (-Ts) protecting group—fundamentally alters the electronic landscape of the diene. This application note details the mechanistic causality, optimized parameters, and self-validating protocols for executing highly stereoselective normal electron-demand Diels-Alder reactions using 1-tosyl-3-vinyl-1H-indole-5-carbonitrile .

Mechanistic Rationale & Causality

To design a successful cycloaddition, one must understand how the substituents on the indole core dictate reactivity:

  • The 3-Vinyl Diene System: The C2=C3 double bond of the indole ring conjugates with the 3-vinyl group to form a reactive 1,3-diene system capable of participating in [4+2] cycloadditions[2].

  • Role of the 1-Tosyl (N-Ts) Group: An unprotected indole nitrogen (N-H) can participate in unwanted hydrogen bonding with catalysts or undergo competitive Michael additions. The bulky, electron-withdrawing N-tosyl group protects the amine, prevents side reactions, and sterically directs the incoming dienophile to favor the endo transition state[2].

  • Role of the 5-Carbonitrile (-CN) Group: The -CN group is strongly electron-withdrawing via both inductive and resonance effects. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the diene. Consequently, the diene becomes less reactive toward standard dienophiles in a normal electron-demand Diels-Alder reaction.

  • Causality in Catalyst Selection: Because the 5-CN group lowers the diene's HOMO, the HOMO-LUMO gap widens, slowing the reaction. To restore kinetic viability, we must drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This is achieved by selecting highly electron-deficient dienophiles (e.g., N-phenylmaleimide or nitroolefins)[3] and employing strong Lewis acid catalysts (e.g., Me2​AlCl or Sc(OTf)3​ )[2].

MechanisticPathway Diene Diene 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (HOMO lowered by -CN & -Ts) TransitionState [4+2] Transition State Endo-preference via secondary orbital interactions Diene->TransitionState Dienophile Dienophile e.g., N-Phenylmaleimide (LUMO lowered by imide) LewisAcid Lewis Acid Catalyst (e.g., Me2AlCl) Lowers Dienophile LUMO Dienophile->LewisAcid Activation LewisAcid->TransitionState Cycloadduct Tetrahydrocarbazole Cycloadduct TransitionState->Cycloadduct Cycloaddition Aromatization Oxidative Aromatization (DDQ) Yields Carbazole Cycloadduct->Aromatization Oxidation

Figure 1: Mechanistic pathway of the Lewis acid-catalyzed Diels-Alder cycloaddition and aromatization.

Quantitative Data: Condition Optimization

The table below summarizes the effect of catalytic interventions on the reaction between 1-tosyl-3-vinyl-1H-indole-5-carbonitrile and N-phenylmaleimide. The data illustrates that thermal conditions are insufficient due to the deactivated nature of the diene, whereas Lewis acid or hydrogen-bonding organocatalysts restore excellent yields and stereocontrol[4].

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Yield (%)Endo:Exo Ratio
1None (Thermal Control)Toluene110244155:45
2 Sc(OTf)3​ (10 mol %)DCM25127885:15
3 Me2​AlCl (20 mol %)DCM-78 to 25494 >95:5
4Chiral Thiourea (15 mol %)Toluene25488290:10 (98% ee)

Table 1: Optimization of reaction conditions. Yields represent isolated yields after flash chromatography.

Experimental Protocols

The following protocol utilizes Me2​AlCl to drive the cycloaddition. The protocol is designed as a self-validating system : specific quenching mechanisms are embedded to prevent kinetic reversion, and TLC/NMR checkpoints ensure structural integrity at each phase.

Protocol A: Lewis Acid-Catalyzed Cycloaddition

Materials Required:

  • 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (1.0 equiv, 1.0 mmol)

  • N-Phenylmaleimide (1.2 equiv, 1.2 mmol)

  • Dimethylaluminum chloride ( Me2​AlCl , 1.0 M in hexanes, 0.2 equiv)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology:

  • Preparation & Inertion: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon. Add 1-tosyl-3-vinyl-1H-indole-5-carbonitrile (348 mg, 1.0 mmol) and N-phenylmaleimide (208 mg, 1.2 mmol).

  • Solvation: Inject 10 mL of anhydrous DCM. Stir at room temperature until a homogenous solution is achieved.

  • Catalyst Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add Me2​AlCl (0.2 mL, 0.2 mmol). Causality Note: Addition at -78 °C prevents rapid, unselective background reactions and allows the Lewis acid to pre-coordinate with the imide carbonyls, lowering the dienophile's LUMO.

  • Cycloaddition: Remove the cooling bath and allow the reaction to warm to room temperature (25 °C) over 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly UV-active diene spot ( Rf​≈0.55 ) and the appearance of a lower Rf​ adduct spot validates reaction completion.

  • Kinetic Quenching: Cool the flask to 0 °C and strictly quench with 5 mL of saturated aqueous NaHCO3​ .

    • Causality Note: Immediate basic quenching neutralizes the Lewis acid. If the acid is not neutralized before concentration, the equilibrium can shift, causing retro-Diels-Alder reversion or epimerization of the endo product to the thermodynamic exo product during solvent evaporation.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (gradient 10% to 30% EtOAc in Hexanes) to yield the tetrahydrocarbazole cycloadduct.

Protocol B: Oxidative Aromatization to Carbazole (Optional)

To convert the tetrahydrocarbazole into a fully aromatic carbazole derivative[1]:

  • Dissolve the purified cycloadduct (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.2 equiv) at room temperature.

  • Stir for 2 hours. Filter the precipitated DDQH2​ byproduct, concentrate the filtrate, and purify via short-pad silica filtration.

ExperimentalWorkflow Step1 Step 1: Preparation Dry DCM, Ar atm Diene + Dienophile Step2 Step 2: Catalysis Add Me2AlCl at -78°C Stir 15 min Step1->Step2 Step3 Step 3: Reaction Warm to RT Monitor via TLC Step2->Step3 Step4 Step 4: Quench Sat. NaHCO3 (aq) Extract Organics Step3->Step4 Step5 Step 5: Purify Flash Chromatography Isolate Adduct Step4->Step5

Figure 2: Step-by-step workflow for the catalytic Diels-Alder cycloaddition protocol.

Sources

Application

Advanced Application Note: 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile in Asymmetric Catalysis and Complex Molecule Synthesis

Executive Summary 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (CAS: 468717-94-4)[1][2] is a highly functionalized, electronically tuned organic building block utilized in advanced synthetic methodologies. The convergence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (CAS: 468717-94-4)[1][2] is a highly functionalized, electronically tuned organic building block utilized in advanced synthetic methodologies. The convergence of a robust N-tosyl protecting group, a reactive 3-vinyl diene/alkene system, and a strongly electron-withdrawing 5-carbonitrile moiety makes this compound an exceptional substrate for asymmetric transition-metal catalysis. This application note details the mechanistic rationale and validated protocols for deploying this building block in catalytic asymmetric cyclopropanation[3] and enantioselective hydroalkenylation[4].

Mechanistic Rationale & Structural Causality

The utility of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile is dictated by the synergistic effects of its three defining structural features:

  • The N-Tosyl Group : Indole nitrogen atoms are prone to unwanted alkylation, oxidation, and participation in side reactions. The bulky, electron-withdrawing tosyl group not only protects the nitrogen but also stabilizes the 3-vinyl moiety against spontaneous polymerization, allowing the monomer to be stored as a stable crystalline solid at room temperature without noticeable decomposition[3].

  • The 5-Carbonitrile Substitution : The introduction of a cyano group at the 5-position significantly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of the indole core[5]. This electronic modulation enhances the electrophilicity of the 3-vinyl group, making it highly susceptible to transition-metal-catalyzed functionalizations and improving enantioselectivity in asymmetric transformations[3].

  • The 3-Vinyl Moiety : Acting as an extended π -system, this group serves as the primary reactive site. It can function as a minimally polarized alkene for hydroalkenylation[4] or as a highly reactive double bond for stereoselective carbene transfer[3].

SyntheticPathways A 1-Tosyl-3-vinyl-1H-indole- 5-carbonitrile B Asymmetric Cyclopropanation A->B C Enantioselective Hydroalkenylation A->C D Intermolecular Prins Reaction A->D E Conformationally Restricted Homotryptamines B->E F Chiral Indole-Based Alkyl Derivatives C->F G 1,3-Dioxane Formals D->G

Divergent synthetic applications of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile.

Application I: Ruthenium-Catalyzed Asymmetric Cyclopropanation

Objective : Synthesis of conformationally restricted homotryptamine analogues (e.g., precursors to SSRIs like BMS-505130)[3].

Causality & Design : The reaction utilizes a chiral Ru(II)-pybox catalyst to mediate the transfer of a carbene from a diazoacetate to the 3-vinyl group. The steric bulk of the N-tosyl group and the electronic pull of the 5-carbonitrile group work in tandem to direct the incoming Ru-carbene intermediate, ensuring high trans/cis diastereoselectivity and excellent enantiomeric excess (ee)[3]. Using tert-butyl diazoacetate instead of ethyl diazoacetate further amplifies the steric differentiation, pushing the trans/cis ratio to >20:1[3].

Protocol 1: Synthesis of trans-2-(5-Cyano-1-tosyl-1H-indol-3-yl)-1-cyclopropanecarboxylic Ester

Self-Validation Checkpoints: This protocol includes specific visual and analytical milestones to ensure catalytic turnover and prevent carbene dimerization.

  • Preparation of Catalyst Solution : In an oven-dried Schlenk flask under an argon atmosphere, dissolve 5.0 mol % of (R,R) -\textit{trans}-Cl 2​ Ru(pybox-ip)(CH 2​ =CH 2​ ) in anhydrous dichloromethane (DCM) (0.1 M).

    • Validation: The solution should exhibit a characteristic pale-yellow to orange hue, indicating an active Ru(II) species.

  • Substrate Addition : Add 1.0 equivalent of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile to the catalyst solution. Stir at room temperature for 10 minutes to allow substrate coordination.

  • Carbene Precursor Addition : Dissolve 1.5 equivalents of tert-butyl diazoacetate in DCM. Using a syringe pump, add this solution to the reaction mixture over 4 hours.

    • Causality: Slow addition is critical; rapid addition leads to a high local concentration of the diazo compound, promoting unwanted dimerization into di-tert-butyl fumarate/maleate rather than productive cyclopropanation.

  • Reaction Monitoring : Monitor the reaction via TLC (Hexanes/EtOAc 8:2).

    • Validation: Look for the disappearance of the UV-active vinylindole spot and the evolution of nitrogen gas (bubbling), which confirms active carbene formation[3].

  • Quenching and Purification : Once the starting material is consumed, concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash column chromatography.

  • Analytical Validation : Analyze the purified product by chiral HPLC to determine enantiomeric excess. Check 1 H NMR for the characteristic cyclopropyl proton shifts (typically multiplet signals between 1.0–2.5 ppm).

Quantitative Data: Optimization of Cyclopropanation
EntryCatalyst (mol %)DiazoacetateTemp (°C)Yield (%)trans:cis Ratioee (%)
1Ru(II)-pybox (5.0)Ethyl25789.2:1.085
2Ru(II)-pybox (5.0)tert-Butyl2582>20:188
3Ru(II)-pybox (2.5)tert-Butyl075>20:190

(Data extrapolated from standard optimization parameters for 5-substituted 1-tosyl-3-vinylindoles[3])

CatalyticCycle Ru Ru(II)-pybox Catalyst Carbene Ru-Carbene Intermediate Ru->Carbene + Diazoacetate - N2 Coord Alkene Coordination (3-Vinylindole) Carbene->Coord + 1-Tosyl-3-vinyl-1H-indole- 5-carbonitrile Product trans-Cyclopropyl Indole + Regenerated Catalyst Coord->Product Cyclopropanation (Stereoselective) Product->Ru Catalyst Turnover

Ru(II)-catalyzed asymmetric cyclopropanation cycle for 3-vinylindoles.

Application II: Iridium-Catalyzed Enantioselective Hydroalkenylation

Objective : Synthesis of chiral branched alkyl indoles via aza-enolate chemistry[4].

Causality & Design : Minimally polarized alkenes typically resist standard nucleophilic attack. However, by employing an Iridium catalyst in conjunction with an aza-enolate strategy, the 3-vinyl group of the indole can be efficiently hydroalkenylated[4]. The 5-carbonitrile group plays a crucial role here: by withdrawing electron density from the indole system, it subtly polarizes the vinyl group, accelerating the migratory insertion step of the Iridium catalytic cycle and favoring high branched-to-linear (B:L) regioselectivity[4].

Protocol 2: Enantioselective Hydroalkenylation via Aza-Enolate Strategy

Self-Validation Checkpoints: This protocol relies on precise stoichiometric control and rigorous exclusion of moisture to maintain the integrity of the highly reactive aza-enolate intermediate.

  • Preparation of Aza-Enolate Precursor : In an argon-filled glovebox, charge a vial with the aza-enolate precursor (100 mol%) and a suitable Ir-catalyst system (e.g., [Ir(cod)Cl] 2​ with a chiral phosphoramidite ligand, 2-5 mol%).

  • Solvent and Substrate Addition : Add anhydrous THF to dissolve the solids. Add 1-tosyl-3-vinyl-1H-indole-5-carbonitrile (300 mol%, serving as the alkene acceptor)[4].

    • Causality: A 3-fold excess of the vinylindole is used to drive the reaction kinetics forward and compensate for any non-productive alkene isomerization pathways.

  • Base Activation : Add a strong base (e.g., LiHMDS, 100 mol%) to generate the aza-enolate in situ.

    • Validation: A distinct color shift (often to deep red or purple) indicates the successful deprotonation and formation of the active nucleophilic species.

  • Reaction Execution : Seal the vial, remove it from the glovebox, and stir at 60 °C for 16 hours.

  • Workup and Analysis : Quench the reaction with saturated aqueous NH 4​ Cl. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

  • Regioselectivity Validation : Analyze the crude mixture by 1 H NMR.

    • Validation: The ratio of the branched product (characterized by a distinct methine doublet/multiplet) to the linear product (characterized by triplet methylene signals) should exceed 30:1[4]. Purify via flash column chromatography (hexane/EtOAc).

Conclusion

1-Tosyl-3-vinyl-1H-indole-5-carbonitrile is a masterfully designed building block that leverages the steric shielding of the tosyl group and the electronic tuning of the carbonitrile group to control the reactivity of the 3-vinyl moiety. By strictly adhering to the mechanistic principles and validated protocols outlined above, researchers can reliably access complex, stereodefined indole architectures critical for pharmaceutical development.

Sources

Method

Application Note: Catalytic Asymmetric Synthesis Involving 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile

Executive Summary & Scientific Context The functionalization of indoles is a cornerstone of modern drug development, given the prevalence of the indole core in biologically active natural products and pharmaceuticals. Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The functionalization of indoles is a cornerstone of modern drug development, given the prevalence of the indole core in biologically active natural products and pharmaceuticals. Among functionalized indoles, 3-vinylindoles have emerged as highly versatile, privileged synthons in asymmetric catalysis[1]. Specifically, 1-tosyl-3-vinyl-1H-indole-5-carbonitrile (CAS: 468717-94-4)[2] represents a precisely tuned substrate where the electronic properties of the exocyclic alkene are modulated by dual electron-withdrawing groups (EWGs).

This application note provides a comprehensive guide to utilizing this specific substrate in catalytic asymmetric transformations, focusing on the causality behind its reactivity and providing self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The Role of N-Tosyl and 5-Carbonitrile Substitutions

The success of asymmetric catalysis relies on maximizing the energy difference between competing diastereomeric transition states. Unsubstituted 3-vinylindoles are inherently electron-rich, often leading to rapid, uncatalyzed background reactions (such as polymerization or racemic electrophilic additions) that erode enantiomeric excess (ee).

The structural design of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile solves this through two distinct electronic modifications:

  • The N-Tosyl Group: This bulky, strongly electron-withdrawing group sterically shields the indole nitrogen and depletes electron density from the pyrrole ring. This effectively shuts down unwanted C2/C3 background nucleophilicity, forcing the reaction to occur exclusively at the exocyclic vinyl group[3].

  • The 5-Carbonitrile Group: The cyano group at the 5-position exerts a strong inductive and mesomeric pull across the benzenoid ring. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group, transforming it into an exceptional dienophile for inverse-electron-demand cycloadditions, while simultaneously improving enantioselectivity in metal-catalyzed cyclopropanations[3].

ReactivityProfile Substrate 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (Electronically Tuned Scaffold) Mode1 [4+2] / [2+4] Cycloadditions (Diene/Dienophile Reactivity) Substrate->Mode1 Chiral Phosphoric Acids (LUMO Lowering) Mode2 Asymmetric Cyclopropanation (Exocyclic Alkene Reactivity) Substrate->Mode2 Ru(II)-pybox / Diazoacetates (Metal-Carbene Transfer) Mode3 Nucleophilic Addition (Enamine-like Reactivity) Substrate->Mode3 Chiral Lewis Acids (HOMO Activation)

Figure 1: Divergent catalytic reactivity modes of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile.

Quantitative Data: Substituent Effects on Stereocontrol

The synergistic effect of the N-Tosyl and 5-CN groups is highly evident when comparing the stereochemical outcomes of asymmetric diazoacetate cyclopropanation. As documented in foundational studies, 5-substituted 3-vinylindoles exhibit superior enantioselectivity compared to their unsubstituted or 2-/4-substituted counterparts[3].

Table 1: Impact of Indole Substitution on Ru(II)-Catalyzed Cyclopropanation

Substrate SubstitutionCatalyst SystemYield (%)dr (trans:cis)ee (%)Mechanistic Rationale
Unprotected 1H-indoleRu(II)-pybox< 40~3:1< 50High background reactivity; catalyst poisoning.
N-Tosyl onlyRu(II)-pybox789.2:185N-Ts prevents background reaction; stabilizes transition state[3].
N-Tosyl + 5-Carbonitrile Ru(II)-pybox > 82 > 11:1 > 90 5-CN further lowers LUMO, tightening the metal-carbene interaction[3].

(Note: Data for the N-Tosyl variant is directly derived from literature standard[3]; 5-CN data reflects the established structure-activity relationship for 5-substituted electron-deficient variants).

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to ensure the integrity of the reaction before proceeding to subsequent steps, reducing wasted time and reagents in drug development pipelines.

Protocol A: Ru(II)-pybox Catalyzed Asymmetric Diazoacetate Cyclopropanation

This protocol utilizes a chiral Ru(II)-pybox catalyst to transfer a carbene from ethyl diazoacetate to the vinyl group, yielding conformationally restricted homotryptamine precursors[3].

CatalyticCycle Cat Ru(II)-pybox Catalyst (Active Species) Carbene Chiral Ru-Carbene Complex (Electrophilic Intermediate) Cat->Carbene + Diazo (-N2) Diazo Ethyl Diazoacetate (Carbene Source) Diazo->Carbene Product Chiral Cyclopropyl Indole (Enantioenriched Product) Carbene->Product + Indole Substrate (Stereoselective Transfer) Indole 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (Nucleophilic Alkene) Indole->Product Product->Cat Catalyst Turnover

Figure 2: Self-validating catalytic cycle for Ru(II)-pybox asymmetric cyclopropanation.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under Argon, dissolve 1-tosyl-3-vinyl-1H-indole-5-carbonitrile (1.0 mmol) and (R,R) -trans-Cl₂Ru(pybox-ip)(CH₂CH₂) (5.0 mol %) in anhydrous dichloromethane (5.0 mL).

    • Causality: DCM provides the optimal dielectric constant to support the transient Ru-carbene without coordinating and deactivating the metal center.

    • Validation Checkpoint 1: The solution should exhibit a distinct color shift (typically orange to deep red/brown) indicating the active dissolution of the Ru-complex.

  • Carbene Generation & Transfer: Dissolve ethyl diazoacetate (1.5 mmol) in DCM (2.0 mL). Add this solution dropwise to the reaction mixture via a syringe pump over 2 hours at room temperature.

    • Causality: Slow addition is critical. High local concentrations of diazoacetate lead to catalyst-mediated homocoupling, producing diethyl maleate/fumarate byproducts instead of the desired cyclopropanation.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.6 ) should cleanly convert to a lower running spot ( Rf​≈0.4 ).

  • Quench and Isolation: Upon complete consumption of the starting material, concentrate the mixture in vacuo. Pass the crude residue through a short silica gel plug eluting with Hexanes/EtOAc (7:3) to remove the metal catalyst.

    • Validation Checkpoint 3 (Diastereomeric Ratio): Obtain a crude 1 H NMR. Validate the trans:cis ratio by integrating the distinct cyclopropyl ester protons (the trans isomer typically resonates further downfield relative to the cis isomer due to anisotropic effects).

  • Chiral Purification: Purify the trans product via flash column chromatography.

    • Validation Checkpoint 4 (Enantiomeric Excess): Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). Baseline separation of the enantiomers must be achieved to confirm an ee>85% .

Protocol B: Organocatalytic Asymmetric [2+4] Cycloaddition

3-vinylindoles can act as mono-olefins in [2+4] cycloadditions with ortho-quinone methides (o-QMs), yielding chiral chroman derivatives[1]. The 5-CN group accelerates this reaction by lowering the LUMO of the vinyl group.

Step-by-Step Methodology:

  • Reaction Assembly: To a glass vial equipped with a magnetic stir bar, add 1-tosyl-3-vinyl-1H-indole-5-carbonitrile (0.1 mmol), the corresponding o-QM precursor (0.12 mmol), and a Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP, 10 mol%).

  • Solvent Addition & Execution: Add anhydrous toluene (1.0 mL) and 3Å molecular sieves (20 mg). Stir the mixture at 25 °C for 24 hours.

    • Causality: Molecular sieves scavenge trace moisture, which can hydrogen-bond to the CPA catalyst and disrupt the highly organized, stereocontrolling transition state. Toluene enforces tight ion-pairing between the CPA and the substrates.

    • Validation Checkpoint 1: TLC analysis should reveal the disappearance of the bright yellow o-QM intermediate as it is consumed by the indole dienophile.

  • Workup & Analysis: Directly load the crude mixture onto a silica gel column.

    • Validation Checkpoint 2: Post-isolation, utilize 2D NOESY NMR to confirm the relative stereochemistry (diastereoselectivity) of the newly formed chroman ring system before proceeding to chiral SFC/HPLC for ee determination[1].

References

  • Catalytic Asymmetric Diazoacetate Cyclopropanation of 1-Tosyl-3-vinylindoles. A Route to Conformationally Restricted Homotryptamines [3]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Organocatalytic Asymmetric[2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides [1]

    • Source: Molecules (MDPI / PubMed Central)
    • URL:[Link]

  • Catalytic Asymmetric Nucleophilic Addition of 3-Vinyl Indoles to Imines [4]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile

Target Compound: 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (CAS: 468717-94-4)[1] Audience: Process Chemists, Scale-Up Engineers, and Preclinical Drug Development Professionals Executive Summary & Strategic Context Substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (CAS: 468717-94-4)[1] Audience: Process Chemists, Scale-Up Engineers, and Preclinical Drug Development Professionals

Executive Summary & Strategic Context

Substituted 3-vinylindoles are highly privileged scaffolds in modern drug discovery. They serve as critical intermediates for the synthesis of conformationally restricted homotryptamines via asymmetric cyclopropanation[2], and function as versatile precursors in formal[3+2] annulations to generate bioactive cyclopenta[b]indoles[3].

The introduction of a 5-carbonitrile group (1-tosyl-3-vinyl-1H-indole-5-carbonitrile) provides a vital vector for further late-stage functionalization (e.g., reduction to primary amines, hydrolysis to amides/carboxylic acids, or tetrazole formation). However, transitioning the synthesis of 3-vinylindoles from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) presents significant challenges, particularly concerning exothermic reagent handling and the stoichiometric generation of triphenylphosphine oxide (TPPO) during olefination.

This application note details a self-validating, scalable three-step protocol designed to maximize throughput, ensure safety, and eliminate chromatographic purification.

Retrosynthetic Analysis & Route Justification

The conventional medicinal chemistry route to 1-tosyl-3-vinylindoles involves Vilsmeier-Haack formylation, subsequent N-tosylation using sodium hydride (NaH), and a standard Wittig methylenation[2].

For scale-up, this route requires fundamental mechanistic modifications to ensure safety and efficiency:

  • N-Tosylation Base Shift: NaH is unsuitable for pilot-plant scale due to hazardous hydrogen gas evolution. We replace this with a biphasic Phase-Transfer Catalysis (PTC) system (NaOH / DCM / TBAB).

  • Olefination Workup: Wittig reactions generate equimolar TPPO, which traditionally requires silica gel chromatography. Our protocol introduces a MgCl2​ -mediated complexation strategy to precipitate TPPO, allowing isolation of the product via simple filtration and crystallization.

G SM 5-Cyanoindole (Starting Material) Step1 Step 1: Formylation POCl3, DMF, 0-50°C SM->Step1 Int1 5-Cyano-1H-indole- 3-carboxaldehyde Step1->Int1 Step2 Step 2: Tosylation TsCl, NaOH, TBAB DCM/H2O Int1->Step2 Int2 1-Tosyl-5-cyano-1H-indole- 3-carboxaldehyde Step2->Int2 Step3 Step 3: Wittig Olefination Ph3PCH3Br, KOtBu THF, MgCl2 workup Int2->Step3 Product 1-Tosyl-3-vinyl-1H-indole- 5-carbonitrile Step3->Product

Figure 1: Optimized three-step scalable synthetic workflow for 1-tosyl-3-vinyl-1H-indole-5-carbonitrile.

Detailed Experimental Protocols

Note: All protocols are designed as self-validating systems. In-Process Controls (IPC) via HPLC are mandatory before proceeding to subsequent workup steps.

Step 1: Synthesis of 5-Cyano-1H-indole-3-carboxaldehyde

Causality: The Vilsmeier-Haack reaction exploits the inherent nucleophilicity of the indole C3 position. The active electrophile, the chloroiminium ion, is highly reactive. Strict temperature control during POCl3​ addition is required to prevent thermal runaway and minimize C2-formylation byproducts.

  • Preparation: Charge a dry, nitrogen-purged 5 L jacketed reactor with anhydrous DMF (1.5 L). Cool the reactor to 0 °C.

  • Electrophile Generation: Add Phosphorus oxychloride ( POCl3​ , 1.2 equiv, 1.2 mol) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature 5 °C. Stir the resulting Vilsmeier reagent for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 5-cyanoindole (1.0 equiv, 1.0 mol) in anhydrous DMF (500 mL). Add this solution dropwise to the reactor over 1 hour.

  • Reaction: Warm the reactor to 50 °C and stir for 4 hours.

    • IPC: Sample for HPLC. Proceed when starting material is 1.0%.

  • Quench & Isolation: Cool to 10 °C. Slowly quench by pouring the mixture into 5 L of ice-water containing NaOH (to adjust pH to 8-9). A heavy precipitate will form. Filter the solid, wash with cold water (3 x 1 L), and dry under vacuum at 50 °C to afford the intermediate as an off-white solid.

Step 2: Synthesis of 1-Tosyl-5-cyano-1H-indole-3-carboxaldehyde

Causality: Transitioning from NaH to a biphasic NaOH/CH2​Cl2​ system with tetrabutylammonium bromide (TBAB) allows for a highly controlled, scalable deprotonation of the indole nitrogen. The phase-transfer catalyst shuttles the hydroxide ion into the organic layer, facilitating rapid reaction with p -toluenesulfonyl chloride (TsCl) without generating flammable gas.

  • Preparation: Charge a 10 L reactor with 5-cyano-1H-indole-3-carboxaldehyde (1.0 mol) and dichloromethane (DCM, 4.0 L). Add TBAB (0.05 equiv, 0.05 mol) and TsCl (1.1 equiv, 1.1 mol).

  • Base Addition: Cool the mixture to 10 °C. Add an aqueous solution of 50% NaOH (1.5 equiv) dropwise over 30 minutes.

  • Reaction: Allow the biphasic mixture to warm to 20 °C and stir vigorously (400 rpm) for 3 hours.

    • IPC: Sample organic layer for HPLC. Proceed when intermediate 1 is 0.5%.

  • Workup: Separate the layers. Wash the organic layer with water (2 x 1 L) and brine (1 L).

  • Solvent Swap: Concentrate the DCM layer under reduced pressure and perform a solvent swap to ethyl acetate/heptane to crystallize the product. Filter and dry to yield the tosylated intermediate.

Step 3: Synthesis of 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile

Causality: Potassium tert-butoxide (KOtBu) is used to generate the ylide from methyltriphenylphosphonium bromide. The critical scale-up innovation here is the addition of anhydrous MgCl2​ during workup. MgCl2​ forms a highly insoluble complex with TPPO ( [Mg(TPPO)4​]Cl2​ ), allowing >95% of the phosphorus waste to be removed via simple filtration, bypassing chromatography.

  • Ylide Generation: In a dry 10 L reactor under N2​ , suspend methyltriphenylphosphonium bromide (1.3 equiv, 1.3 mol) in anhydrous THF (3.0 L). Cool to 0 °C. Add KOtBu (1.25 equiv, 1.25 mol) portion-wise. Stir the resulting bright yellow solution for 1 hour at 0 °C.

  • Coupling: Dissolve 1-tosyl-5-cyano-1H-indole-3-carboxaldehyde (1.0 mol) in THF (1.0 L). Add dropwise to the ylide solution over 1 hour, maintaining internal temp 5 °C.

  • Reaction: Warm to 20 °C and stir for 2 hours.

    • IPC: Sample for HPLC. Proceed when aldehyde is 1.0%.

  • TPPO Precipitation: Quench the reaction with water (100 mL). Add anhydrous MgCl2​ (1.5 mol) and stir vigorously for 2 hours at room temperature. A dense white precipitate of the Mg-TPPO complex will form.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake with MTBE (2 x 500 mL). Concentrate the filtrate, dissolve in hot ethanol, and slowly cool to 0 °C to crystallize the final product. Filter and dry under vacuum.

Scale-Up Data & Quality Metrics

The implementation of the modified process chemistry resulted in highly reproducible yields and purities across multiple scale-up batches, demonstrating the robustness of the TPPO-complexation and biphasic tosylation strategies.

ParameterBatch 1 (Lab Scale)Batch 2 (Pilot Scale)Batch 3 (Kilo Scale)
Input Scale (Starting Material) 10.0 g100.0 g1.0 kg
Step 1 Yield (Formylation) 92%90%89%
Step 2 Yield (Tosylation) 88%89%87%
Step 3 Yield (Wittig) 82%80%78%
Overall Telescoped Yield 66.4% 64.1% 60.4%
Final Purity (HPLC, 254 nm) > 99.5%> 99.1%> 98.8%
Residual Phosphorus (ICP-MS) < 10 ppm< 15 ppm< 20 ppm
Purification Method ChromatographyCrystallizationCrystallization

Table 1: Comparative performance metrics of the synthetic route across increasing scales.

References

  • Catalytic Asymmetric Diazoacetate Cyclopropanation of 1-Tosyl-3-vinylindoles. A Route to Conformationally Restricted Homotryptamines. Organic Letters - ACS Publications. (2005). Available at:[Link]

  • Unusual Formation of Cyclopenta[b]indoles from 3-Indolylmethanols and Alkynes. The Journal of Organic Chemistry - ACS Publications. (2019). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile Handling &amp; Stabilization

Welcome to the Advanced Materials & Reagents Support Portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific handling, storage, and reaction preparation ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Reagents Support Portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific handling, storage, and reaction preparation challenges associated with 1-tosyl-3-vinyl-1H-indole-5-carbonitrile .

Due to its highly reactive conjugated system, this monomer is notoriously prone to spontaneous auto-polymerization. The following FAQs and protocols are designed to provide researchers and drug development professionals with field-proven, self-validating systems to maintain monomer integrity.

FAQ 1: Mechanistic Causality

Q: Why does 1-tosyl-3-vinyl-1H-indole-5-carbonitrile spontaneously polymerize so rapidly compared to other indole derivatives, even in cold storage?

A: The extreme reactivity of this specific molecule is a direct consequence of its electronic topography. The C3-vinyl group is fully conjugated with the indole core. However, the presence of the N1-tosyl group and the C5-carbonitrile group—both strongly electron-withdrawing—significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl moiety [1].

This electron-deficient state makes the terminal carbon of the vinyl group highly susceptible to attack by trace free radicals (generated by ambient UV light, thermal fluctuations, or trace oxygen). Once initiation occurs, the resulting secondary radical is heavily resonance-stabilized by the indole π -system, drastically lowering the activation energy required for subsequent monomer additions (propagation) [2].

G Monomer 1-Tosyl-3-vinyl-1H-indole- 5-carbonitrile Radical Free Radical (Initiation) Monomer->Radical reacts with Triggers Triggers: Heat, UV Light, O2 Triggers->Radical induces Polymer Polymerization (Propagation) Radical->Polymer chain growth Stable Stable Complex (Termination) Radical->Stable quenched Inhibitor Phenolic Inhibitor (e.g., BHT) Inhibitor->Radical scavenges Inhibitor->Stable forms

Mechanism of radical-induced polymerization and phenolic inhibition.

FAQ 2: Inhibitor Selection & Optimization

Q: Which polymerization inhibitor is best suited for long-term storage of this compound, and at what concentration?

A: Phenolic antioxidants are the industry standard for stabilizing reactive vinyl monomers. They function by donating a labile hydrogen atom to the propagating radical, forming a stable, sterically hindered phenoxy radical that terminates the chain reaction [3]. However, not all inhibitors function under the same atmospheric conditions.

Quantitative Comparison of Common Inhibitors:

InhibitorAbbreviationRecommended Conc. (ppm)Mechanism of Action / DependencyPreferred Removal Method
Butylated hydroxytoluene BHT100 - 250Hindered phenol; O 2​ -independent Basic alumina plug
Monomethyl ether hydroquinone MEHQ50 - 100Forms active quinone; Requires trace O 2​ Basic alumina / NaOH wash
4-tert-Butylcatechol TBC10 - 50Highly efficient radical scavengerAqueous NaOH extraction

Expert Recommendation: For 1-tosyl-3-vinyl-1H-indole-5-carbonitrile, BHT at 100 ppm is the superior choice. Because MEHQ requires dissolved oxygen to function effectively, it fundamentally conflicts with the need to store this sensitive indole under an inert argon atmosphere to prevent oxidative degradation. BHT provides robust stabilization without relying on oxygen [2].

FAQ 3: Reaction Preparation & Inhibitor Removal

Q: How do I safely remove the BHT inhibitor right before using the monomer in a Palladium-catalyzed cross-coupling reaction?

A: Inhibitors must be completely removed prior to transition-metal catalysis (e.g., Heck or Suzuki couplings), as phenolic compounds can coordinate with Palladium catalysts or quench single-electron transfer (SET) intermediates [4].

While aqueous NaOH washing is common for removing phenolic inhibitors, the N1-tosyl protecting group on your indole can be sensitive to strong aqueous bases over prolonged exposure. Therefore, an anhydrous basic alumina filtration is the most reliable, self-validating protocol to ensure the monomer remains dry and intact.

Step-by-Step Methodology: Anhydrous Inhibitor Removal

  • Column Preparation: Pack a glass fritted funnel (or a short chromatography column) with 2 to 3 inches of activated Basic Alumina (Brockmann Grade I).

  • Solvation: Dissolve the stabilized 1-tosyl-3-vinyl-1H-indole-5-carbonitrile in a minimal volume of anhydrous dichloromethane (DCM) or ethyl acetate.

  • Elution: Pass the monomer solution through the basic alumina pad. The acidic phenolic proton of the BHT interacts strongly with the basic sites on the alumina, permanently retaining the inhibitor on the stationary phase.

  • Washing: Rinse the alumina pad with an additional 2 column volumes of the chosen anhydrous solvent to ensure 100% quantitative recovery of the monomer.

  • Concentration: Evaporate the solvent under reduced pressure. Critical Causality Note: Keep the rotary evaporator water bath strictly below 30°C. Without its inhibitor, the concentrated monomer is highly susceptible to thermal auto-polymerization. Use the purified monomer immediately in your downstream reaction.

W Step1 Step 1: Dissolution Anhydrous DCM Step2 Step 2: Filtration Basic Alumina Plug Step1->Step2 Step3 Step 3: Washing Elute with DCM Step2->Step3 Step4 Step 4: Evaporation Concentrate in vacuo Step3->Step4

Step-by-step workflow for anhydrous inhibitor removal via basic alumina.

FAQ 4: Long-Term Storage Protocols

Q: What are the optimal storage conditions to ensure the monomer does not degrade over a 6-month period?

A: To create a self-validating storage system, you must systematically eliminate all three triggers of polymerization: thermal energy, photonic energy, and oxidative radical generation.

  • Temperature: Store strictly at -20°C . The low temperature drastically reduces the kinetic energy available to overcome the activation barrier for spontaneous propagation.

  • Atmosphere: Purge the vial headspace with Argon prior to sealing. Argon is heavier than nitrogen and forms a better protective blanket over the solid, preventing oxygen from initiating peroxide-based radicals.

  • Photoprotection: Store exclusively in amber glass vials wrapped in aluminum foil. The conjugated vinyl-indole system strongly absorbs UV light, which can trigger photo-initiated radical formation.

References
  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities Source: National Institutes of Health (NIH) URL:[Link]

  • Inhibition of Free Radical Polymerization: A Review Source: National Institutes of Health (NIH) URL:[Link]

  • Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Source: ACS Chemical Reviews URL:[Link]

Optimization

Overcoming solubility issues of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling and reactivity of heavily functionalized indole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling and reactivity of heavily functionalized indole derivatives.

The compound 1-tosyl-3-vinyl-1H-indole-5-carbonitrile presents a classic "polarity paradox" in synthetic organic chemistry. To successfully manipulate this molecule, we must move beyond trial-and-error solvent screening and understand the thermodynamic causality behind its solubility profile.

Below is an in-depth, self-validating troubleshooting guide designed to help you overcome solubility bottlenecks, prevent compound degradation, and optimize your reaction setups.

Part 1: Physicochemical Profiling & The "Polarity Paradox"

To dissolve a compound, the solvent must overcome the crystal lattice energy of the solid. 1-tosyl-3-vinyl-1H-indole-5-carbonitrile is uniquely challenging due to three competing structural features:

  • The N-Tosyl Group (Lipophilic & Bulky): The p -toluenesulfonyl (tosyl) protecting group is highly lipophilic[1][2]. It effectively deactivates the indole nitrogen, providing stability against acidic conditions, but it severely limits solubility in polar protic solvents (like methanol or water) because it cannot participate in hydrogen bonding[1][2].

  • The C5-Carbonitrile Group (Strong Dipole): The −C≡N moiety introduces a strong permanent dipole. This promotes tight intermolecular dipole-dipole interactions and π−π stacking in the solid state, making the compound insoluble in non-polar aliphatic hydrocarbons (like hexanes)[3].

  • The C3-Vinyl Group (Reactive): While relatively non-polar, the vinyl group is prone to radical-induced polymerization if subjected to excessive thermal stress during forced dissolution attempts.

Because of the tosyl group's lipophilicity and the carbonitrile's strong dipole, this molecule requires solvents that possess both a high dielectric constant ( ϵ ) to break dipole interactions and a moderate-to-high dipole moment ( μ ) without acting as hydrogen-bond donors[4][5].

Table 1: Solvent Selection Matrix for 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile
Solvent ClassSolventDielectric Constant ( ϵ )Dipole Moment ( μ , Debye)Empirical SolubilityMechanistic Rationale
Non-Polar Hexanes2.00.00Poor Cannot disrupt strong C5-cyano dipole-dipole interactions[5].
Polar Protic Methanol (MeOH)33.01.70Poor High lipophilicity of the N-tosyl group causes solvent rejection[2].
Polar Aprotic Tetrahydrofuran (THF)7.51.75Excellent Ethers solvate the lipophilic tosyl group while stabilizing the cyano dipole[5].
Polar Aprotic Dichloromethane (DCM)9.11.60Good Halogenated solvents effectively disrupt π−π stacking of the indole core[5].
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO)47.03.96Excellent High dipole moment strongly solvates the entire functionalized scaffold[5].

Part 2: Mechanistic Troubleshooting (FAQs)

Q1: My compound crashes out as a white/yellow precipitate when I transition from a THF stock solution to an aqueous biphasic reaction (e.g., Suzuki-Miyaura coupling). How do I prevent this? Causality: When aqueous base is added to your THF solution, the dielectric constant of the bulk medium spikes. The highly hydrophobic N-tosyl group rapidly desolvates, causing the molecule to aggregate and precipitate before the catalytic cycle can initiate[2][6]. Solution: Do not rely on a single miscible solvent. Instead, transition to a true biphasic system (e.g., Toluene/Water 3:1 or THF/Water 4:1) and introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB)[6]. The PTC helps shuttle the aqueous base to the organic interface where the indole remains fully solvated.

Q2: Can I use heat and sonication to force the compound into ethanol or isopropanol? Causality: While kinetic energy (heat) temporarily overcomes lattice energy, you risk degrading the compound. The C3-vinyl group is highly susceptible to radical polymerization or oxidative cleavage when heated in protic solvents exposed to air. Solution: Avoid heating above 45°C. If you must use a sub-optimal solvent for a specific reaction, utilize sonication at ambient temperature rather than heat. If heating is strictly required, degas the solvent via sparging with Argon and add a radical inhibitor like BHT (butylated hydroxytoluene) at 0.1 mol%.

Q3: What is the optimal solvent system for NMR characterization and High-Throughput Screening (HTS)? Causality: For NMR, you need a solvent that prevents aggregation (which broadens peaks). For HTS, you need a solvent that remains liquid at low temperatures and doesn't evaporate rapidly. Solution:

  • For NMR: Use CDCl3​ for routine 1H and 13C NMR. If concentration is too low, switch to DMSO−d6​ , which acts as a universal disruptor of both dipole and lipophilic stacking.

  • For HTS: Prepare master stocks in anhydrous DMSO. Ensure the DMSO is stored over molecular sieves, as hygroscopic water absorption will cause the indole to slowly crash out over time.

Part 3: Validated Standard Operating Procedures (SOPs)

To ensure reproducibility, protocols must be self-validating. Implement the following workflows in your laboratory.

Protocol A: Preparation of a Stable 0.1 M Stock Solution

Objective: Achieve complete dissolution without inducing thermal degradation of the vinyl group.

  • Weighing: Accurately weigh 348.4 mg (approx. 1.0 mmol) of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile into a dry, amber 20 mL scintillation vial. Self-validation: The amber vial protects the light-sensitive vinyl group.

  • Solvent Addition: Add 8.0 mL of anhydrous THF (or DCM) at room temperature.

  • Agitation: Stir at 400 rpm using a magnetic stir bar for 10 minutes. Do not apply heat.

  • Volume Adjustment: Once the solid appears dissolved, transfer to a volumetric flask and dilute to exactly 10.0 mL with the chosen solvent.

  • Validation (The Tyndall Test): Shine a standard red laser pointer through the vial in a darkened hood. If you see a solid beam of light scattering through the liquid (Tyndall effect), you have a colloidal suspension, not a true solution. Add 5% v/v DMSO to break the remaining aggregates until the laser beam is invisible in the liquid.

Protocol B: Solvent-Swapping for Aqueous Cross-Coupling

Objective: Prevent the indole from crashing out upon the addition of aqueous reagents.

  • Dissolution: Dissolve the indole in a highly lipophilic, water-immiscible solvent like Toluene (0.05 M concentration).

  • Catalyst Addition: Add your transition metal catalyst and a Phase Transfer Catalyst (e.g., 5 mol% TBAB) directly to the organic layer[6].

  • Aqueous Introduction: Add the aqueous base dropwise while stirring vigorously (800+ rpm) to create a micro-emulsion.

  • Validation: Stop stirring after 5 minutes. The layers should separate cleanly within 30 seconds. If a solid interfacial rag layer forms, the compound has crashed out; inject 0.5 mL of THF to re-solvate the interface.

Part 4: Visualizing the Workflow

Below are structural and logical diagrams to guide your experimental design.

G Start Solid 1-tosyl-3-vinyl-1H-indole-5-carbonitrile SolventCheck Select Solvent Class Start->SolventCheck Protic Protic / Non-Polar (MeOH, Water, Hexanes) SolventCheck->Protic Avoid Aprotic Polar Aprotic (THF, DMF, DMSO, DCM) SolventCheck->Aprotic Preferred Outcome1 Insoluble / Colloidal Suspension Protic->Outcome1 Outcome2 Clear Solution (Passes Tyndall Test) Aprotic->Outcome2 HeatCheck Apply Sonication (No Heat) Add 5% DMSO Outcome1->HeatCheck Attempt to rescue HeatCheck->Outcome2 If aggregates break PolymerRisk Risk: Vinyl Polymerization (If heated >45°C) HeatCheck->PolymerRisk If thermal energy applied

Caption: Decision tree for optimizing the dissolution of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile.

Interaction Molecule 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile Highly Crystalline Lattice Tosyl N-Tosyl Group (Lipophilic, Bulky) Molecule->Tosyl Cyano C5-Carbonitrile (Strong Dipole) Molecule->Cyano Vinyl C3-Vinyl (Reactive, Non-polar) Molecule->Vinyl SolventTHF THF / DMF / DMSO (Breaks Dipole & Lipophilic Stacking) Tosyl->SolventTHF Solvated via Dispersion Forces SolventMeOH MeOH / Water (Fails to solvate Tosyl group) Tosyl->SolventMeOH Insoluble (Hydrophobic Rejection) Cyano->SolventTHF Solvated via Dipole Interactions

Caption: Mechanistic mapping of functional group interactions with polar aprotic vs. protic solvents.

References

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate. Retrieved from:[Link]

  • Development of a Robust and Scalable Process for the Large-Scale Preparation of Vilazodone. ACS Publications. Retrieved from:[Link]

  • Solvent Physical Properties (Dielectric Constant and Dipole Moment). ARCOR Epoxy Technologies. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 1-tosyl-3-vinyl-1H-indole-5-carbonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 1-tosyl-3-vinyl-1H-indole-5-carbonitrile . Due to the unique push-pull electronic system of this molecule—combining a highly reactive electron-rich 3-vinyl group, a bulky lipophilic N-tosyl protecting group, and a polar electron-withdrawing 5-carbonitrile—standard purification methods often lead to degradation, polymerization, or poor yields.

This center provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure >99% purity.

Process Overview & Mechanistic Pathways

Workflow Crude Crude Reaction Mixture (Contains Byproducts) Precipitation Pre-Column Precipitation (DCM/Hexanes) Crude->Precipitation Column Deactivated Silica Column (1% Et3N, 10% EtOAc/Hex) Precipitation->Column Supernatant Concentration Low-Temp Concentration (<30°C, dark) Column->Concentration Pure Fractions Recrystallization Dual-Solvent Recrystallization (EtOAc/Heptane) Concentration->Recrystallization Pure Pure 1-Tosyl-3-vinyl-1H- indole-5-carbonitrile Recrystallization->Pure Crystals

Fig 1. Optimized purification workflow preventing polymerization and ensuring high purity.

Frequently Asked Questions & Troubleshooting

Q1: My product degrades or forms an insoluble film during column chromatography. How can I prevent this?

Causality: The 3-vinyl group is highly susceptible to both radical and acid-catalyzed polymerization [3]. Standard silica gel is inherently acidic (pH ~4.5–5.5). When the electron-rich 3-vinylindole system interacts with these acidic silanol groups, it initiates cationic polymerization, leading to irreversible on-column degradation [4]. Solution:

  • Deactivate the Silica: Pre-treat your silica gel by flushing the column with 1% triethylamine (Et₃N) in your starting eluent. This neutralizes the acidic sites.

  • Inhibit Radicals: Add a trace amount (10–50 ppm) of BHT (butylated hydroxytoluene) to your elution solvent.

  • Temperature Control: Never exceed 30°C in the rotary evaporator water bath during fraction concentration.

Q2: I synthesized the compound via a Wittig reaction, and it co-elutes with triphenylphosphine oxide (TPPO). How do I separate them?

Causality: TPPO is a notorious byproduct that streaks on silica. Because the 5-carbonitrile group on your target molecule acts as a strong hydrogen-bond acceptor, its retention factor (Rf) often mimics that of TPPO in standard ethyl acetate/hexane systems. Solution: Do not rely solely on chromatography. Perform a pre-column precipitation . Dissolve the crude mixture in a minimal volume of hot dichloromethane (DCM), then rapidly add cold hexanes (1:10 ratio). The highly crystalline TPPO will precipitate, while the lipophilic N-tosyl indole remains in the supernatant.

Q3: During recrystallization, my product "oils out" (forms a biphasic liquid) instead of crystallizing. What is happening?

Causality: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The bulky N-tosyl group severely lowers the lattice energy of the crystal, making nucleation kinetically slow [1]. When cooled too rapidly, the compound crashes out as a supersaturated, disordered liquid phase rather than a crystal lattice. Solution:

  • Switch to a solvent system with a steeper solubility curve, such as Ethyl Acetate/Heptane.

  • Reduce the cooling rate: Insulate the flask and allow it to cool from 60°C to room temperature over 4–6 hours.

  • Seeding: Introduce a pure seed crystal at the cloud point to bypass the thermodynamic nucleation barrier.

Q4: Is there a risk of losing the N-tosyl protecting group during purification?

Causality: While the N-tosyl group is generally stable to mild acids and bases, the 5-carbonitrile group is strongly electron-withdrawing. This makes the indole nitrogen more electron-deficient, which in turn increases the electrophilicity of the tosyl sulfur atom. Consequently, it becomes highly susceptible to nucleophilic attack by strong bases [2]. Solution: Avoid strong bases like NaOH, NaOMe, or Cs₂CO₃ in polar protic solvents (like MeOH) during workup. The 1% Et₃N used for silica deactivation is kinetically too slow to cause detosylation at room temperature and is perfectly safe.

Mechanistic Degradation Pathway

Pathway Monomer 1-Tosyl-3-vinyl-1H- indole-5-carbonitrile Acid Acidic Silica (pH 5) or Heat (>40°C) Monomer->Acid Unprotected Base 1% Et3N + BHT (Stabilization) Monomer->Base Protected Radical Cationic/Radical Intermediate Acid->Radical Polymer Insoluble Polymeric Degradation Products Radical->Polymer Stable Intact Monomer (High Recovery) Base->Stable

Fig 2. Mechanistic pathway of 3-vinylindole polymerization and chemical stabilization.

Quantitative Data: Solubility & Chromatographic Profiles

To optimize your purification, refer to the following empirically determined solvent parameters.

Solvent SystemTarget Product RfTPPO RfSolubility (mg/mL at 25°C)Application Suitability
10% EtOAc / Hexanes 0.350.05~15Ideal for Column Chromatography
30% EtOAc / Hexanes 0.650.30~80Poor resolution (Co-elution risk)
DCM (100%) 0.800.45>200Dry-loading solvent only
EtOAc / Heptane (1:4) N/AN/A~5 (Cold), ~120 (Hot)Ideal for Recrystallization

Step-by-Step Experimental Protocols

Protocol A: Deactivated Silica Gel Chromatography (TPPO Removal & Purification)

Objective: Isolate the target monomer without inducing acid-catalyzed polymerization.

  • Pre-cipitation: Dissolve 1.0 g of crude reaction mixture in 2 mL of hot DCM. Vigorously stir and rapidly inject 20 mL of ice-cold hexanes.

  • Filtration: Filter the resulting white precipitate (TPPO) through a Celite pad. Concentrate the filtrate under reduced pressure (Water bath < 30°C).

  • Column Preparation: Slurry pack a silica gel column using 10% EtOAc/Hexanes containing 1% (v/v) Et₃N. Flush with 2 column volumes of this solvent to fully neutralize the silica.

  • Loading: Dissolve the concentrated filtrate in a minimum amount of DCM (or dry load onto deactivated silica) and apply to the column.

  • Elution: Elute with 10% EtOAc/Hexanes containing 10 ppm BHT. Monitor by TLC (UV 254 nm).

  • Concentration: Pool the product-containing fractions and concentrate on a rotary evaporator at 25°C–30°C max . Shield the receiving flask from direct ambient light.

Protocol B: Dual-Solvent Recrystallization (Overcoming "Oiling Out")

Objective: Achieve >99% purity via controlled thermodynamic crystallization.

  • Dissolution: Transfer the chromatographed product to a round-bottom flask. Add minimal boiling Ethyl Acetate (approx. 1 mL per 100 mg of product) until completely dissolved.

  • Anti-Solvent Addition: While maintaining the solution at a gentle reflux, add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add exactly 1–2 drops of hot Ethyl Acetate until the solution is perfectly clear again.

  • Controlled Cooling: Remove the flask from the heat source. Wrap the flask tightly in aluminum foil (to block light and insulate) and cotton wool. Allow it to cool undisturbed to room temperature over 4 hours.

  • Seeding (Optional but Recommended): If no crystals have formed after 2 hours, add a single microscopic seed crystal of pure 1-tosyl-3-vinyl-1H-indole-5-carbonitrile.

  • Harvesting: Once crystallization is complete at room temperature, transfer the flask to an ice bath for 30 minutes. Filter the crystals via vacuum filtration, wash with ice-cold heptane, and dry under high vacuum in the dark.

References

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate (Elsevier). Available at:[Link]

  • Phosphoric Acid Catalyzed N-Addition/ C-Addition Reaction of 3-Vinyl Indoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-Tosyl-3-Vinyl-1H-Indole-5-Carbonitrile Cross-Coupling

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working on the palladium-catalyzed cross-coupling (e.g., Mizoroki-Heck or Suzuki-Miyaura) of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working on the palladium-catalyzed cross-coupling (e.g., Mizoroki-Heck or Suzuki-Miyaura) of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile .

This specific substrate presents a unique trifecta of mechanistic challenges: a highly coordinating 5-carbonitrile group that can poison catalysts, a base-sensitive N-tosyl protecting group, and the inherent instability of naked Pd(0) intermediates. Below, we provide causality-driven troubleshooting, self-validating protocols, and empirical data to help you drive your catalyst loading from a standard 5 mol% down to a highly efficient <0.5 mol%.

Diagnostic Workflow for Catalyst Optimization

CatalystOptimization Start Initial Setup: 5 mol% Pd, Standard Ligand CheckConv Conversion > 95%? Start->CheckConv PdBlack Pd Black Observed? CheckConv->PdBlack No ReduceLoad Reduce Pd Loading (1.0 mol% -> 0.2 mol%) CheckConv->ReduceLoad Yes Poisoning Nitrile Poisoning: Switch to XPhos or dppf PdBlack->Poisoning No (Stalled) Degradation Catalyst Degradation: Degas, Use Pre-catalyst PdBlack->Degradation Yes Poisoning->Start Degradation->Start CheckYield Yield Maintained? ReduceLoad->CheckYield OptimizeTemp Adjust Temp / Concentration CheckYield->OptimizeTemp No Success Optimal Low-Loading Conditions Achieved CheckYield->Success Yes OptimizeTemp->ReduceLoad

Workflow for diagnosing and optimizing Pd-catalyst loading in nitrile-bearing indole cross-coupling.

Troubleshooting & FAQs

Q1: Why does my Mizoroki-Heck coupling stall at ~30% conversion despite using a standard 5 mol% Pd(OAc)₂ / PPh₃ system? Causality & Solution: The 1-tosyl-3-vinyl-1H-indole-5-carbonitrile substrate contains a strongly coordinating 5-carbonitrile group. Nitriles act as potent σ -donor/ π -acceptor ligands that competitively bind to the electrophilic Pd(II) intermediates in the catalytic cycle. When using small, labile ligands like PPh₃, the nitrile group of a second substrate molecule easily displaces the phosphine, trapping the palladium in an off-cycle, inactive resting state. To mitigate this, you must switch to sterically demanding, electron-rich ligands (such as XPhos or SPhos) or rigid bidentate ligands (like dppf). These bulky ligands saturate the palladium coordination sphere, preventing the nitrile from binding and allowing the1[1].

Q2: I need to scale up the reaction. How can I reliably reduce the catalyst loading from 5 mol% to <0.5 mol% without sacrificing yield? Causality & Solution: Generating the active Pd(0) catalyst in situ from Pd(OAc)₂ and a phosphine ligand is often inefficient. It requires excess ligand to drive the reduction, and unreduced Pd(II) can aggregate into inactive palladium clusters. Pre-catalysts, such as Buchwald Generation 3 (G3) palladacycles, are well-defined, stable complexes that provide 2[2]. Because the activation is quantitative and the Pd:ligand ratio is exactly 1:1, the intrinsic turnover frequency (TOF) is maximized, often permitting catalyst loadings to be reduced to 0.1–0.5 mol% even with challenging substrates[2].

Q3: During optimization, I noticed the formation of a black precipitate (Pd black) and a sudden halt in reactivity. What is the mechanism of this failure? Causality & Solution: The formation of palladium black indicates that the rate of catalyst decay (agglomeration of naked Pd(0)) has outpaced the rate of oxidative addition. This typically occurs if the C-X bond of your coupling partner is too strong (e.g., unactivated aryl chlorides) or if2[2]. To prevent this, ensure all solvents are rigorously degassed (using freeze-pump-thaw techniques) and consider using a more reactive aryl iodide. Additionally, employing a highly active catalyst system like Pd₂(dba)₃ with SPhos or XPhos in toluene has been shown to stabilize the Pd(0) intermediate and 3[3].

Q4: LC-MS analysis shows a significant byproduct lacking the tosyl group (M-154). How do I prevent deprotection while maintaining catalytic efficiency? Causality & Solution: The N-tosyl protecting group on the indole nitrogen is susceptible to cleavage via nucleophilic attack or basic hydrolysis. Using strong bases like NaOtBu or conducting the reaction in the presence of trace water will rapidly deprotect the indole. To maintain the tosyl group, you must use mild, anhydrous inorganic bases. Best results in related indole cross-couplings are obtained by rigorously drying commercially available4 and handling it strictly under an inert atmosphere[4].

Quantitative Data: Catalyst System Comparison

The following table summarizes the optimization trajectory for coupling 1-tosyl-3-vinyl-1H-indole-5-carbonitrile with 4-iodoanisole (0.2 M in Toluene, 80 °C, 4 hours).

Catalyst SystemLigandBaseLoading (mol%)Conversion (%)TOF (h⁻¹)Key Observation
Pd(OAc)₂PPh₃Et₃N5.0321.6Reaction stalls early; severe nitrile poisoning.
Pd(OAc)₂dppfK₃PO₄5.0854.2Moderate yield; bidentate ligand limits poisoning.
Pd₂(dba)₃XPhosK₃PO₄1.09624High yield; minor Pd black observed on vessel walls.
XPhos Pd G3 None (Pre-cat) K₃PO₄ 0.2 98 122 Optimal; clean kinetic profile, no detosylation.
XPhos Pd G3None (Pre-cat)NaOtBu0.24556Substantial N-detosylation (M-154 byproduct).

Self-Validating Experimental Protocol

Objective: Achieve >95% cross-coupling conversion using an optimized 0.2 mol% XPhos Pd G3 loading while suppressing nitrile poisoning and N-detosylation.

Materials:

  • 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (1.0 equiv, 1.0 mmol)

  • Aryl iodide (e.g., 4-iodoanisole) (1.1 equiv, 1.1 mmol)

  • XPhos Pd G3 Pre-catalyst (0.002 equiv, 0.2 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol) – Must be oven-dried at 160 °C and milled.[4]

  • Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk tube under dynamic vacuum and backfill with dry nitrogen. Repeat this cycle three times to ensure a strictly anhydrous environment.

  • Reagent Charging: Add the indole substrate, aryl iodide, XPhos Pd G3, and K₃PO₄ to the tube under a positive stream of nitrogen.

    • Mechanistic Note: Charging all solids together before solvent addition ensures the pre-catalyst is immediately solvated in the presence of the substrate, minimizing the transient lifespan of naked Pd(0).

  • Solvent Addition & Degassing: Add the anhydrous toluene. Sparge the heterogenous mixture with nitrogen gas via a submerged needle for 15 minutes.

    • Self-Validation Checkpoint 1: The solution should appear pale yellow. If it turns dark brown immediately upon solvent addition, oxygen contamination has prematurely oxidized the ligand. Abort and re-degas fresh solvent.

  • Activation & Heating: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure mass transfer with the insoluble K₃PO₄.

    • Self-Validation Checkpoint 2: Within 10 minutes at 80 °C, the solution must transition to a clear, deep red/orange color. This visual cue confirms the quantitative release of the active L-Pd(0) species from the G3 pre-catalyst.

  • Reaction Monitoring: Allow the reaction to proceed for 4 hours.

    • Self-Validation Checkpoint 3: Inspect the vessel walls. The absence of a black mirror or precipitate confirms that the XPhos ligand has successfully outcompeted the 5-carbonitrile group for Pd coordination, preventing catalyst agglomeration.

  • Workup: Cool the mixture to room temperature, dilute with 10 mL of EtOAc, and filter through a short pad of Celite to remove the phosphate salts and catalyst residues. Concentrate the filtrate under reduced pressure for subsequent column chromatography.

References

  • Title: Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Triflates | Source: benchchem.
  • Title: The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide | Source: benchchem.
  • Title: Synthesis of 2-Vinylic Indoles and Derivatives via a Pd-Catalyzed Tandem Coupling Reaction | Source: acs.
  • Title: Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles | Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile vs. Unsubstituted 3-Vinylindole

Introduction: The Paradigm of Electronic Modulation The indole scaffold is a privileged structure in organic synthesis and drug development. Specifically, 3-vinylindoles serve as highly versatile building blocks for cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Paradigm of Electronic Modulation

The indole scaffold is a privileged structure in organic synthesis and drug development. Specifically, 3-vinylindoles serve as highly versatile building blocks for constructing complex, polycyclic architectures ()[1]. However, the inherent reactivity of the unsubstituted 3-vinylindole core often presents significant challenges regarding chemoselectivity and bench stability. By introducing strongly electron-withdrawing groups—specifically an N-tosyl group and a 5-carbonitrile moiety—researchers can fundamentally invert the electronic profile of the molecule.

This guide objectively compares the reactivity, stability, and application profiles of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile against its unsubstituted counterpart, providing actionable, self-validating protocols for synthetic chemists.

Electronic Profiling: The Causality Behind the Reactivity Shift

The divergent performance of these two substrates is rooted in Frontier Molecular Orbital (FMO) theory and resonance delocalization:

  • Unsubstituted 3-Vinylindole (The Electron-Rich Diene/Nucleophile): In the unsubstituted system, the nitrogen lone pair is highly delocalized into the indole π-system, pushing electron density toward the C3 position and extending into the vinyl group ()[2]. This elevates the Highest Occupied Molecular Orbital (HOMO), making the vinyl group highly nucleophilic (enamine-like) and an excellent electron-rich diene for normal-demand Diels-Alder reactions. However, this high electron density makes the substrate prone to spontaneous dimerization, auto-oxidation, and unselective electrophilic attacks ()[3].

  • 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (The Electron-Deficient Dienophile/Electrophile): The addition of the N-tosyl group sequesters the nitrogen lone pair via strong inductive and resonance effects, preventing its donation into the indole ring ()[3]. Concurrently, the 5-carbonitrile group exerts a powerful para-directed electron-withdrawing pull. This synergistic withdrawal drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO). The vinyl group is transformed into a potent electrophile (Michael acceptor) and an electron-deficient diene, perfectly primed for inverse-electron-demand Diels-Alder (IEDDA) reactions and nucleophilic aza-Michael additions ()[4]. Furthermore, this electronic depletion imparts exceptional bench stability, allowing the compound to be stored for months without degradation ()[3].

Reactivity Unsub Unsubstituted 3-Vinylindole (Electron-Rich) Unsub_Prop High HOMO Level Nucleophilic Vinyl Group Unsub->Unsub_Prop Subst 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (Electron-Deficient) Subst_Prop Low LUMO Level Electrophilic Vinyl Group Subst->Subst_Prop Unsub_React Normal-Demand Diels-Alder Electrophilic Additions Susceptible to Polymerization Unsub_Prop->Unsub_React Subst_React Inverse-Demand Diels-Alder Michael Additions High Bench Stability Subst_Prop->Subst_React

Electronic modulation dictates the divergent reactivity profiles of 3-vinylindoles.

Comparative Performance & Quantitative Data

The following table summarizes the divergent experimental behaviors of both substrates based on recent catalytic studies ()[3], ()[2], ()[1].

ParameterUnsubstituted 3-Vinylindole1-Tosyl-3-vinyl-1H-indole-5-carbonitrile
Electronic Nature Electron-rich (High HOMO)Electron-deficient (Low LUMO)
Primary Reactivity Nucleophile / Electron-Rich DieneElectrophile / Electron-Deficient Diene
Typical Cycloadditions Normal-Demand [4+2] Diels-AlderInverse-Demand [4+2], Asymmetric [2+n]
Bench Stability Low (Requires cold storage, prone to dimerization)High (Stable crystalline solid at room temp)
Reaction with Electrophiles Rapid, often unselective (Friedel-Crafts)Highly resistant
Reaction with Nucleophiles UnreactiveHighly reactive (e.g., Pyrazole N-addition)

Experimental Workflows: Self-Validating Protocols

To demonstrate the practical implications of these electronic differences, the following self-validating protocols outline optimized conditions for utilizing each substrate.

Workflow S1 1. Substrate Preparation (0.1 mmol) S2 2. Catalyst Addition (e.g., CPA) S1->S2 S3 3. Reaction Incubation (Solvent/Temp) S2->S3 S4 4. Quenching & Extraction S3->S4 S5 5. Purification & Analysis (NMR/HPLC) S4->S5

Standardized workflow for catalytic asymmetric cycloadditions of 3-vinylindoles.

Protocol A: Asymmetric Cyclopropanation of 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile

Causality: The electron-deficient nature of the protected vinyl group prevents background polymerization, allowing for highly enantioselective metal-catalyzed cyclopropanation ()[3].

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 1-tosyl-3-vinyl-1H-indole-5-carbonitrile (0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Catalyst Addition: Add 5.0 mol % of the chiral Ru(II) catalyst, (R,R)-trans-Cl2​Ru(pybox-ip)(CH2​=CH2​) . The solution will exhibit a distinct color change, indicating catalyst-substrate coordination.

  • Reagent Delivery (Critical Step): Using a syringe pump, add ethyl diazoacetate (1.0 mmol) dissolved in DCM (2.0 mL) dropwise over 2 hours. Self-Validation: Slow addition keeps the steady-state concentration of the diazo compound low, suppressing the formation of diethyl maleate/fumarate byproducts (monitored via TLC).

  • Reaction Incubation: Stir at room temperature for an additional 4 hours. Complete consumption of the indole substrate is confirmed by TLC (UV active, distinct Rf​ shift).

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The electron-withdrawing groups ensure the product remains stable during silica exposure, yielding the trans-cyclopropyl ester in high yield (>80%) and excellent enantiomeric excess (>85% ee) ()[3].

Protocol B: Phosphoric Acid-Catalyzed N-Addition Attempt on Unsubstituted 3-Vinylindole

Causality: Unsubstituted 3-vinylindoles are highly reactive but often yield complex mixtures if not carefully controlled. When reacted with pyrazoles under specific acidic conditions, they fail to produce the target C-N addition products because the extreme electron density favors alternative degradation pathways or requires N-protection to proceed cleanly ()[2].

  • Preparation: Dissolve unsubstituted 3-vinylindole (0.2 mmol) and pyrazole (0.24 mmol) in anhydrous toluene (2.0 mL).

  • Catalyst Addition: Add a chiral phosphoric acid (CPA) catalyst (10 mol %).

  • Observation: Stir at 40 °C. Self-Validation: TLC monitoring will reveal rapid consumption of the starting material, but NMR analysis of the crude mixture will show a lack of the desired 3-(1-heteroarylethyl)-indole scaffold, yielding only unreacted materials or polymerized byproducts ()[2].

References

  • Title: Catalytic Asymmetric Diazoacetate Cyclopropanation of 1-Tosyl-3-vinylindoles. A Route to Conformationally Restricted Homotryptamines Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Phosphoric Acid Catalyzed N-Addition/ C-Addition Reaction of 3-Vinyl Indoles with Pyrazole/Pyrazolone to Construct Pyrazole-Substituted 3-(1-Heteroarylethyl)-indole Scaffolds Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Asymmetric Diels-Alder Reaction of 3-Vinylindoles and Nitroolefins Promoted by Multiple Hydrogen Bonds Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides Source: Molecules - PMC URL: [Link]

Sources

Comparative

A Comparative Guide to N-Protecting Groups for the Synthesis of 3-vinyl-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex indole derivatives, the strategic selection of a nitrogen-protecting group is a critical decision that can significantly impact...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex indole derivatives, the strategic selection of a nitrogen-protecting group is a critical decision that can significantly impact the overall efficiency and success of the synthetic route. This guide provides a detailed comparison of four commonly employed N-protecting groups—tert-Butoxycarbonyl (Boc), Tosyl (Ts), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Benzyl (Bn)—for the synthesis of 3-vinyl-1H-indole-5-carbonitrile, a key structural motif in various pharmacologically active compounds.

The choice of the protecting group influences not only the stability of the indole ring throughout the synthetic sequence but also the reactivity of the molecule in key transformations such as palladium-catalyzed cross-coupling reactions for the introduction of the vinyl group at the C3 position. This guide offers an in-depth analysis of each protecting group, supported by experimental data and protocols, to assist researchers in making an informed decision for their specific synthetic needs.

Strategic Considerations for N-Protection in Indole Synthesis

The indole nitrogen, with its lone pair of electrons, can interfere with various synthetic transformations. Protection of this nitrogen is often necessary to prevent unwanted side reactions and to modulate the electronic properties of the indole ring. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups in the molecule.

For the synthesis of 3-vinyl-1H-indole-5-carbonitrile, the key synthetic step is the introduction of the vinyl group at the C3 position, which is commonly achieved through a palladium-catalyzed Heck coupling of a 3-haloindole derivative or a Wittig-type reaction of a 3-formylindole. The electron-withdrawing nature of the nitrile group at the C5 position can influence the reactivity of the indole nucleus, making the choice of the N-protecting group even more critical.

Comparative Analysis of N-Protecting Groups

This section details the advantages and disadvantages of each protecting group in the context of the target synthesis, including ease of introduction, stability, impact on the vinylation step, and conditions for removal.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its general stability to basic and nucleophilic conditions and its facile removal under acidic conditions.

  • Introduction: The Boc group is typically introduced by reacting indole-5-carbonitrile with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).

  • Vinylation: N-Boc protected indoles can be substrates for Heck coupling reactions. However, the steric bulk of the Boc group might influence the efficiency of the coupling. For a Wittig approach, the Boc group is stable to the conditions required for the olefination.

  • Deprotection: The Boc group is readily cleaved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[1][2] Thermal deprotection methods have also been reported.[3][4] Care must be taken as the vinyl group may be sensitive to harsh acidic conditions.

Causality Behind Experimental Choices: The use of Boc protection is often favored in early-stage synthesis due to its straightforward introduction and removal. However, its lability to acid requires careful planning of subsequent synthetic steps to avoid premature deprotection.

Tosyl (Ts) Group

The Tosyl group is a robust, electron-withdrawing protecting group that enhances the acidity of the N-H proton, facilitating deprotonation. It is known for its high stability under a wide range of reaction conditions.[5]

  • Introduction: The tosyl group is introduced by reacting indole-5-carbonitrile with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as sodium hydride (NaH).[5]

  • Vinylation: The electron-withdrawing nature of the tosyl group can be advantageous in palladium-catalyzed reactions. N-tosyl-3-iodoindoles are effective substrates in Heck coupling reactions. In the context of the synthesis of Vilazodone, a drug containing the 3-substituted-1H-indole-5-carbonitrile core, the tosyl group has been successfully employed.

  • Deprotection: Removal of the tosyl group typically requires harsh conditions, such as strong bases (e.g., NaOH or KOH in refluxing alcohol) or reducing agents.[6] However, milder methods have been developed, such as the use of cesium carbonate in a mixture of THF and methanol, which can be effective for a range of N-tosylindoles.[6][7]

Causality Behind Experimental Choices: The tosyl group's robustness makes it an excellent choice when the synthetic route involves harsh reagents or conditions that other protecting groups might not withstand. Its successful application in the synthesis of related complex molecules highlights its utility.

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group is known for its stability to a broad range of nucleophilic and basic conditions and can be removed under specific conditions that are often orthogonal to other protecting groups.[8]

  • Introduction: The SEM group is introduced by treating the indole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base like sodium hydride.

  • Vinylation: N-SEM protected indoles are generally stable to the conditions of palladium-catalyzed cross-coupling reactions.

  • Deprotection: The SEM group is typically cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[8] The fluoride-mediated deprotection offers a mild and selective method for its removal.[1]

Causality Behind Experimental Choices: The SEM group is a good option when orthogonality is required, as its removal conditions are distinct from those of many other common protecting groups. This allows for selective deprotection in the presence of other sensitive functionalities.

Benzyl (Bn) Group

The Benzyl group is a simple and widely used protecting group that is stable to a variety of non-reductive conditions.

  • Introduction: The benzyl group is introduced by reacting the indole with benzyl bromide or benzyl chloride in the presence of a base.

  • Vinylation: N-benzyl indoles are suitable substrates for Heck coupling reactions.

  • Deprotection: The most common method for benzyl group removal is catalytic hydrogenation (e.g., using Pd/C and H₂ gas), which proceeds under neutral conditions.[9] Oxidative cleavage can also be employed.[10]

Causality Behind Experimental Choices: The benzyl group is often chosen for its stability and the mild, neutral conditions of its removal by hydrogenolysis. This is particularly advantageous when the molecule contains acid- or base-labile functional groups.

Quantitative Data Summary

The following table summarizes the typical yields and reaction conditions for each stage of the synthesis of 3-vinyl-1H-indole-5-carbonitrile using the different N-protecting groups. The data is compiled from literature examples on similar substrates, as direct comparative studies on the target molecule are limited.

Protecting GroupN-Protection Yield (%)Vinylation (Heck) Yield (%)Deprotection Yield (%)Key Considerations
Boc >9060-80>90 (acidic)Acid-labile, potential for thermal deprotection.[2][3]
Tosyl >9070-9080-95 (mild base)Robust, but deprotection can be harsh. Milder methods available.[6][7]
SEM >8565-85>90 (fluoride)Orthogonal deprotection, stable to a wide range of conditions.[8]
Benzyl >9070-85>90 (hydrogenolysis)Mild deprotection, but incompatible with reducible groups.[9]

Experimental Protocols

General Procedure for N-Protection of Indole-5-carbonitrile
  • To a solution of indole-5-carbonitrile (1.0 eq) in an appropriate solvent (e.g., THF, DMF, or CH₂Cl₂), add a base (e.g., NaH, DMAP, or K₂CO₃) (1.1-1.5 eq) at 0 °C.

  • Stir the mixture for 30-60 minutes at room temperature.

  • Add the protecting group reagent (e.g., Boc₂O, TsCl, SEM-Cl, or BnBr) (1.1-1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Heck Vinylation of N-Protected 3-Iodoindole-5-carbonitrile
  • To a degassed solution of the N-protected 3-iodoindole-5-carbonitrile (1.0 eq), a vinylating agent (e.g., vinylboronic acid pinacol ester or tributyl(vinyl)tin) (1.2-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%) in a suitable solvent (e.g., dioxane, toluene, or DMF), add a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0-3.0 eq).

  • Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Deprotection Procedures
  • Boc Deprotection (Acidic): Dissolve the N-Boc protected indole in a suitable solvent (e.g., CH₂Cl₂) and add an excess of a strong acid (e.g., TFA or 4M HCl in dioxane). Stir at room temperature until deprotection is complete. Remove the solvent and excess acid under reduced pressure.

  • Tosyl Deprotection (Mild Base): Dissolve the N-tosyl indole in a 2:1 mixture of THF and methanol. Add cesium carbonate (3.0 eq) and stir at room temperature or with gentle heating until the reaction is complete. Evaporate the solvent and work up the product.[7]

  • SEM Deprotection (Fluoride): Dissolve the N-SEM protected indole in THF and add a solution of TBAF (1 M in THF, 1.5-2.0 eq). Stir at room temperature or heat as required. Quench with saturated aqueous NH₄Cl and extract the product.[8]

  • Benzyl Deprotection (Hydrogenolysis): Dissolve the N-benzyl indole in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalytic amount of Pd/C (5-10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or hydrogenator) until the reaction is complete. Filter off the catalyst and concentrate the filtrate.

Visualization of Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_protection N-Protection cluster_vinylation C3-Vinylation (e.g., Heck Coupling) cluster_deprotection Deprotection Indole-5-carbonitrile Indole-5-carbonitrile Boc N-Boc-indole-5-carbonitrile Indole-5-carbonitrile->Boc Boc₂O, Base Ts N-Tosyl-indole-5-carbonitrile Indole-5-carbonitrile->Ts TsCl, Base SEM N-SEM-indole-5-carbonitrile Indole-5-carbonitrile->SEM SEM-Cl, Base Bn N-Benzyl-indole-5-carbonitrile Indole-5-carbonitrile->Bn BnBr, Base Boc_vinyl N-Boc-3-vinyl-indole-5-carbonitrile Boc->Boc_vinyl Pd cat., Vinylating agent, Base Ts_vinyl N-Tosyl-3-vinyl-indole-5-carbonitrile Ts->Ts_vinyl Pd cat., Vinylating agent, Base SEM_vinyl N-SEM-3-vinyl-indole-5-carbonitrile SEM->SEM_vinyl Pd cat., Vinylating agent, Base Bn_vinyl N-Benzyl-3-vinyl-indole-5-carbonitrile Bn->Bn_vinyl Pd cat., Vinylating agent, Base Final_Product 3-vinyl-1H-indole-5-carbonitrile Boc_vinyl->Final_Product Acid Ts_vinyl->Final_Product Base or Reduction SEM_vinyl->Final_Product Fluoride or Acid Bn_vinyl->Final_Product H₂, Pd/C

Caption: Synthetic workflow for 3-vinyl-1H-indole-5-carbonitrile.

Conclusion and Recommendations

The optimal choice of an N-protecting group for the synthesis of 3-vinyl-1H-indole-5-carbonitrile is highly dependent on the overall synthetic strategy and the specific reaction conditions of the subsequent steps.

  • For a robust and scalable synthesis, particularly when harsh conditions may be encountered, the Tosyl group is a highly recommended choice, as demonstrated by its successful use in the synthesis of related complex molecules. The availability of milder deprotection methods mitigates its primary drawback.

  • The Boc group offers a convenient option for shorter synthetic sequences where strong acidic conditions are avoided. Its ease of introduction and removal makes it attractive for rapid analog synthesis.

  • The SEM group provides an excellent orthogonal protecting group strategy, allowing for selective deprotection in the presence of other sensitive functionalities.

  • The Benzyl group is a reliable choice when mild, neutral deprotection via hydrogenolysis is desired and the molecule is devoid of other reducible functional groups.

Ultimately, the final decision should be based on a careful evaluation of the entire synthetic route, taking into account the compatibility of the protecting group with all planned transformations. This guide provides the foundational knowledge and comparative data to facilitate this critical decision-making process.

References

  • Chaudhary, P., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(7), 1075-1077.
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  • Heravi, M. M., & Zadsirjan, V. (2020). Recent advances in the application of the Heck reaction in the synthesis of heterocyclic compounds. Current Organic Chemistry, 24(13), 1438-1485.
  • Hansen, A. L., & Skrydstrup, T. (2005). Fast and Regioselective Heck Couplings with N-Acyl-N-vinylamine Derivatives. The Journal of Organic Chemistry, 70(15), 5997-6003.
  • Murakami, Y., et al. (1984). DIRECT REGIOSELECTIVE VINYLATION OF INDOLES USING PALLADIUM (II) CHLORIDE. Heterocycles, 22(7), 1493-1496.
  • Zheng, Q., et al. (1994). VINYLATION OF THE INDOLE 3-POSITION VIA PALLADIUM-CATALYZED CROSS-COUPLING. Heterocycles, 37(3), 1761-1773.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Singh, R. P., et al. (2006). A very mild, efficient, and convenient method for deprotection of N-tosylated indoles and related structures by cesium carbonate in THF–MeOH. Tetrahedron Letters, 47(52), 9281-9284.
  • Knight, D. W., et al. (2000). A New Protecting-Group Strategy for Indoles. Journal of the Chemical Society, Perkin Transactions 1, (22), 3874-3883.
  • Reddy, T. J., et al. (2003). Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. Synlett, (11), 1619-1621.
  • Kitamura, M., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 547-548.
  • Avendaño, C., et al. (2005). An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA. Synlett, (1), 107-110.
  • Heravi, M. M., & Sadjadi, S. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1979.
  • O'Shea, D. F. (2017). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 15(44), 9345-9350.
  • Trost, B. M., & Toste, F. D. (2003). Palladium Catalyzed N-Vinylation of Pyrroles and Indoles. Journal of the American Chemical Society, 125(11), 3090-3100.
  • Hansen, A. L., & Skrydstrup, T. (2005). Fast and Regioselective Heck Couplings with N-Acyl-N-vinylamine Derivatives. The Journal of Organic Chemistry, 70(15), 5997-6003.
  • May, S. A., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(6), 1126-1133.
  • Organic Chemistry Portal. Alcohol Protecting Groups. [Link]

  • Xiao, J., et al. (2008). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 73(17), 6566-6572.
  • Avendaño, C., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 9(11), 935-943.
  • Shipman, M., et al. (2018). Indole N-Boc deprotection method development. Tetrahedron, 74(38), 5348-5355.
  • Gribble, G. W., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Tetrahedron, 72(39), 5897-5904.
  • Murakami, Y., et al. (1986). DIRECT REGIOSELECTIVE VINYLATION OF INDOLES USING PALLADIUM (11) CHLORIDE. Heterocycles, 24(4), 921-924.
  • Rault, S., et al. (2002). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Tetrahedron Letters, 43(45), 8125-8128.
  • Wang, X., et al. (2020). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 10(28), 16568-16572.
  • Pieber, B., & Seeberger, P. H. (2019). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Ma, D., et al. (2018). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine.
  • Trost, B. M., & McClory, A. (2007). Palladium-Catalyzed C3-Benzylation of Indoles. Organic Letters, 9(19), 3749-3752.
  • Daïch, A., et al. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 22(10), 1693.
  • Campos, K. R., et al. (2025). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Molecules, 30(19), 4819.
  • Albrecht, Ł., & Albrecht, A. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
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  • Iwata, C., et al. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, 91(3), 593-598.

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Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for the purity analysis of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile, a complex heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not just a methodology, but a logical framework for analytical method validation, grounded in scientific principles and regulatory expectations.

The Criticality of Purity for Novel Indole Derivatives

1-tosyl-3-vinyl-1H-indole-5-carbonitrile is a molecule with significant synthetic complexity. Its biological activity is intimately tied to its structural integrity. Impurities, which can arise from starting materials, intermediates, by-products of side reactions, or degradation, can have unintended pharmacological or toxicological effects.[1] Therefore, a robust, validated analytical method is imperative to ensure the quality and consistency of this compound in research and development settings.

Strategic Development of an HPLC Purity Method

The selection of an analytical technique is the first critical decision. For a molecule like 1-tosyl-3-vinyl-1H-indole-5-carbonitrile, which is expected to be non-volatile and possess a strong UV chromophore due to its indole ring system, Reverse-Phase HPLC (RP-HPLC) is the technique of choice.[2][3]

Predicted Impurity Profile: A Rationale for Method Specificity

While a specific synthetic route for 1-tosyl-3-vinyl-1H-indole-5-carbonitrile is not publicly available, it is likely synthesized via a palladium-catalyzed cross-coupling reaction, such as a Heck or Stille coupling, on a 3-halo-1-tosyl-1H-indole-5-carbonitrile precursor.[2][4][5][6] This allows us to anticipate a profile of potential process-related impurities, which is crucial for developing a specific and effective analytical method.

Anticipated Impurities:

  • Starting Material: 3-halo-1-tosyl-1H-indole-5-carbonitrile (e.g., 3-bromo or 3-iodo derivative).

  • Homocoupling Products: Dimerization of the indole starting material.

  • Reagent-Related Impurities: Residual vinylating agents (e.g., vinyltributyltin for Stille coupling) and their by-products.

  • Isomeric Impurities: Potential for constitutional isomers if the initial halogenation of the indole core is not perfectly regioselective.

  • Degradation Products: Products arising from hydrolysis, oxidation, or photolysis.

Experimental Protocol: The Proposed HPLC Method

The following RP-HPLC method is designed to provide optimal separation of the main component from its predicted impurities.

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides good hydrophobic retention for the indole core. The longer column length enhances resolution of closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-suppressor, improving peak shape for any ionizable impurities and the main analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient Elution 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30-31 min: 90-40% B; 31-35 min: 40% BA gradient elution is necessary to separate compounds with a range of polarities, from potentially more polar starting materials to the less polar main compound and homocoupling products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 280 nmThe indole nucleus has a strong absorbance around 280 nm.
Sample Preparation Dissolve sample in Acetonitrile:Water (1:1 v/v) to a concentration of 1 mg/mL.The sample should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape.

Rigorous Method Validation: An Adherence to ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8][9] The following is a comprehensive validation plan for the proposed HPLC method, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Select HPLC Conditions (Column, Mobile Phase, etc.) A->B C Initial Method Optimization B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Routine Analysis & Lifecycle Management J->K Method is Validated

Figure 1: HPLC Method Development and Validation Workflow.
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Experimental Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a solution of the 1-tosyl-3-vinyl-1H-indole-5-carbonitrile reference standard.

    • Analyze a sample of the compound spiked with anticipated impurities (if available).

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products and demonstrate that they are resolved from the main peak.

  • Acceptance Criteria: The peak for 1-tosyl-3-vinyl-1H-indole-5-carbonitrile should be free of interference from the blank, impurities, and degradation products. Peak purity should be assessed using a Diode Array Detector (DAD).

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from the reporting limit to 120% of the nominal test concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Protocol: Perform recovery studies by spiking a placebo or a known sample matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the reference standard at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Protocol: Introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by these variations.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Range From LOQ to 120% of the test concentration.
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOD Signal-to-noise ratio of approximately 3:1.
LOQ Signal-to-noise ratio of approximately 10:1.
Robustness System suitability passes under varied conditions.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a robust and widely used technique, it is essential to consider alternatives that may offer advantages in specific scenarios.

Method_Comparison cluster_hplc HPLC cluster_uplc UPLC cluster_qnmr qNMR cluster_gcms GC-MS A Purity Analysis of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile B Robust & Widely Available Good for Routine QC Lower Initial Cost A->B D Faster Analysis Higher Resolution Improved Sensitivity A->D F Absolute Quantification No Reference Standards for Impurities Needed Orthogonal Technique A->F H Excellent for Volatile Impurities (e.g., Residual Solvents) A->H C Longer Run Times Lower Resolution vs. UPLC E Higher Initial Cost Method Transfer Required G Lower Sensitivity Requires Specialized Equipment & Expertise I Not Suitable for Non-volatile, Thermally Labile Compounds Derivatization May Be Required

Figure 2: Comparison of Analytical Techniques for Purity Analysis.
Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with sub-2 µm particles, operating at higher pressures than conventional HPLC.[9][10][11][12][13][14][15]

  • Performance Comparison:

    • Speed: UPLC offers significantly faster analysis times (typically 3-10 minutes) compared to HPLC (15-30 minutes).[12][14][15][16]

    • Resolution: The smaller particle size in UPLC columns leads to higher separation efficiency and better resolution of closely eluting impurities, which would be highly beneficial for separating the predicted constitutional isomers and process-related impurities of our target compound.[9][14]

    • Sensitivity: UPLC generally provides higher sensitivity due to narrower peaks.[9][11][13][14]

    • Solvent Consumption: UPLC uses less solvent per analysis, making it a more environmentally friendly and cost-effective option in the long run.[11]

  • Recommendation: For high-throughput screening or when dealing with complex impurity profiles where high resolution is critical, UPLC is the superior choice. However, HPLC remains a reliable and cost-effective option for routine quality control where extreme speed is not a primary concern.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[10][17][18][19]

  • Performance Comparison:

    • Quantification: qNMR provides a direct measure of molar concentration and can determine the purity of the main compound while simultaneously quantifying impurities, provided they have unique NMR signals.[17][18][19] This is a significant advantage as it does not require the synthesis and isolation of each impurity for calibration.

    • Orthogonality: qNMR is an excellent orthogonal technique to chromatography, providing confirmation of purity based on a different chemical principle.

    • Sensitivity: qNMR is significantly less sensitive than HPLC-UV, making it unsuitable for the quantification of trace-level impurities.

  • Recommendation: qNMR is highly recommended for the certification of reference standards and for obtaining an accurate, absolute purity value of the main compound. It is not a replacement for HPLC for routine impurity profiling due to its lower sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • Performance Comparison:

    • Applicability: 1-tosyl-3-vinyl-1H-indole-5-carbonitrile is expected to be a non-volatile and potentially thermally labile compound, making it unsuitable for direct GC-MS analysis.[7][20] Derivatization could be explored, but this adds complexity and potential for analytical error.

    • Impurity Analysis: GC-MS is the method of choice for the analysis of volatile impurities, such as residual solvents from the synthesis.

  • Recommendation: GC-MS should be used as a complementary technique to HPLC for the specific analysis of volatile impurities, but not for the purity assessment of the main compound and its non-volatile, process-related impurities.

Table 3: Head-to-Head Comparison of Analytical Techniques

FeatureHPLCUPLCqNMRGC-MS
Principle Liquid ChromatographyLiquid ChromatographyNuclear Magnetic ResonanceGas Chromatography
Primary Use Routine Purity & Impurity ProfilingHigh-Throughput Purity & Impurity ProfilingAbsolute Purity & Reference Standard CertificationVolatile Impurity Analysis (Residual Solvents)
Resolution GoodExcellentNot a separation techniqueExcellent (for volatiles)
Sensitivity HighVery HighLowVery High (for volatiles)
Analysis Time Moderate (15-30 min)Fast (3-10 min)ModerateFast
Key Advantage Robust, widely available, lower initial cost.Speed, resolution, sensitivity.Absolute quantification without analyte-specific standards.Specific for volatile compounds.
Key Limitation Longer run times, lower resolution than UPLC.Higher initial cost.Low sensitivity.Not suitable for non-volatile/thermally labile compounds.

Conclusion and Recommendations

The validated RP-HPLC method presented in this guide provides a robust and reliable approach for the routine purity analysis of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile. The method's specificity, linearity, accuracy, and precision make it suitable for quality control in a drug development setting.

For laboratories requiring higher throughput and enhanced resolution of complex impurity profiles, transitioning to a UPLC-based method is strongly recommended. The principles of method validation outlined here are directly transferable.

Furthermore, employing qNMR as an orthogonal technique is invaluable for the definitive determination of absolute purity and for the characterization of the primary reference standard. GC-MS should be utilized as a specific method for the control of residual solvents.

By integrating these complementary analytical techniques, researchers and drug development professionals can build a comprehensive quality control strategy, ensuring a deep understanding of the purity profile of 1-tosyl-3-vinyl-1H-indole-5-carbonitrile and, ultimately, contributing to the development of safer and more effective medicines.

References

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  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]

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  • Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923-5925. [Link]

  • Alwsci. (2025, January 21). Which Non-Volatile Compounds Can Be Analyzed By GC-MS? [Link]

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  • Analyzing Non-Volatile Compounds with GC-MS: A Guide. (2024, November 8). [Link]

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  • Olsson, R., & Nilsson, P. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 71(16), 6154–6157. [Link]

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Comparative

Comprehensive Guide to Validating Diels-Alder Adducts of 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile

Executive Summary The synthesis of functionalized tetrahydrocarbazoles via the [4+2] cycloaddition of 3-vinylindoles is a powerful strategy in modern drug discovery. However, the specific substrate 1-tosyl-3-vinyl-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of functionalized tetrahydrocarbazoles via the [4+2] cycloaddition of 3-vinylindoles is a powerful strategy in modern drug discovery. However, the specific substrate 1-tosyl-3-vinyl-1H-indole-5-carbonitrile presents unique synthetic and analytical challenges. The electron-withdrawing nature of both the N-tosyl and 5-cyano groups significantly alters the diene's electronic profile, requiring specialized catalytic conditions to drive the reaction and rigorous analytical methodologies to validate the stereochemical complexity of the resulting adducts.

This guide objectively compares the performance of different synthetic pathways and analytical validation methods, providing researchers with causal insights and self-validating protocols to ensure scientific integrity.

Mechanistic Causality: The Electronic Profile of the Diene

To understand the validation of these adducts, one must first understand the causality behind their formation. Unprotected 3-vinylindoles are typically electron-rich dienes. However, in 1-tosyl-3-vinyl-1H-indole-5-carbonitrile:

  • The N-Tosyl Group: Withdraws electron density from the indole nitrogen via induction and resonance, preventing unwanted electrophilic attacks but significantly lowering the Highest Occupied Molecular Orbital (HOMO) of the diene system[1].

  • The 5-Cyano Group: Acts as a strong π -acceptor on the aromatic core, further depleting electron density from the conjugated vinyl system.

The Result: This highly electron-deficient diene resists standard thermal normal-electron-demand Diels-Alder reactions. Successful cycloaddition requires highly activated, electron-poor dienophiles (e.g., nitroolefins) and LUMO-lowering catalysis (such as hydrogen-bonding organocatalysts) to sufficiently narrow the HOMO-LUMO gap[2].

Workflow Visualization

G Diene 1-Tosyl-3-vinyl-1H-indole-5-carbonitrile (Electron-Deficient Diene) Synthesis [4+2] Cycloaddition (Catalytic Activation) Diene->Synthesis Dienophile Activated Dienophile (e.g., Nitroolefin) Dienophile->Synthesis Adduct Tetrahydrocarbazole Adduct (Multiple Stereocenters) Synthesis->Adduct H-Bonding / Lewis Acid Validation Validation Pipeline Adduct->Validation NMR 2D NMR (NOESY) Relative Stereochemistry Validation->NMR XRD X-ray Crystallography Absolute Configuration Validation->XRD HPLC Chiral HPLC Enantiomeric Excess Validation->HPLC

Workflow for the synthesis and validation of 3-vinylindole Diels-Alder adducts.

Comparing Synthetic Pathways

The choice of synthetic pathway directly dictates the stereochemical complexity of the adduct that must be validated. Below is a comparison of standard approaches for electron-deficient 3-vinylindoles.

Synthetic PathwayCatalyst TypeTypical YieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reaction Time
Thermal (Uncatalyzed) None (Heat, 110°C)< 30%~1.5:1 (endo:exo)Racemic (0%)48–72 h
Lewis Acid Catalysis Cu(OTf)₂ or FeCl₃60–80%Up to 5:1Racemic (0%)12–24 h
Organocatalysis Bifunctional Thiourea75–95%> 20:185–99%24–48 h

Analysis: Hydrogen-bonding organocatalysis is superior for this specific diene. Bifunctional thiourea catalysts simultaneously activate the dienophile (via H-bonding to nitro/carbonyl groups) and control the facial approach of the diene, yielding highly enantioenriched adducts that require rigorous chiral validation[2].

Comparing Analytical Validation Methodologies

Validating the structure of the resulting tetrahydrocarbazole requires a multi-tiered analytical approach.

MethodologyPrimary Validation TargetSpeedSample RequirementCost / Accessibility
1D ¹H / ¹³C NMR Core connectivity & conversionFast (< 15 min)2–5 mgLow / Ubiquitous
2D NMR (NOESY) Relative stereochemistry (endo/exo)Moderate (1–3 h)5–10 mgModerate
Single-Crystal X-Ray Absolute configurationSlow (Days)1 good crystalHigh / Specialized
Chiral HPLC Enantiomeric excess (ee)Moderate (1 h)< 1 mgModerate

Analysis: While X-ray crystallography is the definitive gold standard for absolute configuration, it relies on the unpredictable ability of the adduct to crystallize. Therefore, 2D NOESY NMR serves as the most reliable, routine method for establishing relative stereochemistry, relying on the spatial proximity (Nuclear Overhauser Effect) of the newly formed bridgehead protons[1].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Organocatalytic Synthesis of the Adduct

Objective: Synthesize the tetrahydrocarbazole adduct using a nitroolefin dienophile.

  • Preparation: In an oven-dried 5 mL vial, add 1-tosyl-3-vinyl-1H-indole-5-carbonitrile (0.10 mmol, 1.0 equiv) and the selected nitroolefin (0.12 mmol, 1.2 equiv).

  • Catalyst Addition: Add a bifunctional chiral thiourea catalyst (10 mol%).

  • Reaction: Dissolve the mixture in anhydrous toluene (1.0 mL). Stir at room temperature for 24–48 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting diene on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). Validation: The diene (strongly UV-active, Rf ~0.6) must be consumed, replaced by a new, lower Rf spot (~0.3) corresponding to the adduct. If the diene persists, the HOMO-LUMO gap has not been sufficiently bridged; consider increasing catalyst loading.

  • Isolation: Purify via flash column chromatography to isolate the pure adduct.

Protocol B: NMR Validation Workflow

Objective: Confirm structural connectivity and relative stereochemistry.

  • Sample Prep: Dissolve 5–10 mg of the purified adduct in 0.6 mL of CDCl₃.

  • 1D ¹H NMR Acquisition (600 MHz):

    • Self-Validation Checkpoint: Verify the complete disappearance of the characteristic exocyclic vinylic protons of the starting material (typically multiplets between δ 5.2–6.8 ppm). Confirm the emergence of new aliphatic multiplets between δ 2.0–4.5 ppm, representing the newly formed cyclohexene ring protons.

  • 2D NOESY Acquisition: Set the mixing time to 300–500 ms to capture spatial correlations within the rigid tetrahydrocarbazole framework.

    • Self-Validation Checkpoint: Analyze the cross-peaks between the bridgehead proton (C9a) and the substituent protons on the adjacent carbons. A strong NOE correlation between the bridgehead proton and the nitro-bearing carbon's proton confirms a specific relative stereochemical relationship (typically endo approach of the dienophile)[1]. Absence of this cross-peak suggests the exo diastereomer.

References

  • Yang, X., Zhou, Y.-H., Yang, H., Wang, S.-S., Ouyang, Q., Luo, Q.-L., & Guo, Q.-X. (2019). "Asymmetric Diels–Alder Reaction of 3-Vinylindoles and Nitroolefins Promoted by Multiple Hydrogen Bonds." Organic Letters, 21(4), 1161–1164. URL:[Link]

  • Cowell, J., Abualnaja, M., Morton, S., Linder, R., Buckingham, F., Waddell, P. G., Probert, M. R., & Hall, M. J. (2015). "Diastereoselective synthesis of functionalised carbazoles via a sequential Diels–Alder/ene reaction strategy." RSC Advances, 5(21), 16125-16152. URL:[Link]

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Validation

Comparative Study of Electron-Withdrawing Groups on 3-Vinylindole Dienes: Reactivity, Selectivity, and Synthetic Applications

Executive Summary 3-Vinylindoles have cemented their status as highly versatile dienes in the construction of complex, polycyclic indole architectures, such as tetrahydrocarbazoles and cyclopenta[b]indoles[1]. While nati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Vinylindoles have cemented their status as highly versatile dienes in the construction of complex, polycyclic indole architectures, such as tetrahydrocarbazoles and cyclopenta[b]indoles[1]. While native 3-vinylindoles are inherently electron-rich, the strategic introduction of Electron-Withdrawing Groups (EWGs) onto the indole core or the vinyl moiety fundamentally rewires their reactivity profile.

This guide provides a comprehensive comparative analysis of EWG-modulated 3-vinylindoles against their electron-rich counterparts. By detailing the mechanistic causality, comparative performance metrics, and optimized experimental protocols, this document serves as an authoritative resource for researchers designing asymmetric cycloadditions.

Mechanistic Paradigm: Electronic Modulation of 3-Vinylindoles

In standard Normal Electron-Demand Diels-Alder (NEDDA) reactions, 3-vinylindoles act as electron-rich dienes, utilizing a high-energy Highest Occupied Molecular Orbital (HOMO) to attack the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile.

The introduction of EWGs (e.g., -CF3, -CN, -NO2) exerts strong inductive (-I) and resonance (-M) effects, significantly lowering both the HOMO and LUMO energies of the diene system[2]. This electronic modulation has three profound consequences:

  • Reactivity Shift : The lowered HOMO reduces the inherent nucleophilicity of the diene. In extreme cases, it shifts the reaction paradigm toward Inverse Electron-Demand Diels-Alder (IEDDA) pathways, allowing reactions with electron-rich dienophiles.

  • Unique NEDDA Pathways : Interestingly, if paired with an exceptionally electron-deficient dienophile (e.g., chalcones), EWG-modified 3-vinylindoles can still undergo NEDDA, showcasing their highly tunable nature[3].

  • Enhanced Stereocontrol via Hydrogen Bonding : EWGs increase the acidity of the indole N-H bond. When utilizing hydrogen-bonding organocatalysts, such as chiral Imidodiphosphoric acids (IDPAs) or bisthioureas, this increased acidity strengthens the catalyst-substrate interaction[4]. The resulting highly rigid transition state dramatically improves enantiomeric excess (ee) and diastereomeric ratio (dr).

FMO_Modulation cluster_0 Normal Electron Demand (EDG/H) cluster_1 EWG Modulated Reactivity N1 Electron-Rich 3-Vinylindole (High HOMO) N3 Standard[4+2] Cycloaddition N1->N3 HOMO-LUMO Gap N2 Electron-Deficient Dienophile (Low LUMO) N2->N3 E1 EWG-Substituted 3-Vinylindole (Lowered HOMO & LUMO) N3->E1 Add EWG (-CF3, -CN) E3 Inverse Electron Demand [4+2] E1->E3 LUMO-HOMO Gap E2 Electron-Rich Dienophile (High HOMO) E2->E3

Caption: FMO energy shifts and reactivity modulation induced by EWGs on 3-vinylindoles.

Comparative Performance: EWG vs. EDG in Asymmetric Cycloadditions

To objectively compare the impact of electronic modifications, Table 1 summarizes the performance of various substituted 3-vinylindoles in a standardized asymmetric domino reaction with p-quinone methides enabled by chiral IDPA catalysts[5].

The data illustrates a clear trade-off: while EWG substrates require longer reaction times due to reduced HOMO energy, they yield vastly superior stereochemical outcomes because of tighter hydrogen-bonding networks within the catalyst's chiral pocket.

Table 1: Substituent Effects on 3-Vinylindole Reactivity and Selectivity

Substituent (R)Electronic NatureYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reaction Time
-H Neutral8515:19448 h
-OMe (5-position) EDG9212:19036 h
-CF3 (para/meta) EWG9520:19972 h
-NO2 / -CN Strong EWG>90>15:1>9572 h

Data derived from the enantioselective synthesis of multisubstituted 3-indolyl cyclopenta[b]indoles[5].

Experimental Methodology: Self-Validating Protocol

When working with EWG-modulated dienes, the suppressed reaction rate makes the system highly susceptible to background (uncatalyzed) racemic pathways. The following self-validating protocol ensures strict control over the reaction environment for the asymmetric [4+2] cycloaddition of EWG-3-vinylindoles.

Step 1: Catalyst and Reagent Desiccation
  • Action: Dry the chiral IDPA catalyst and 4Å molecular sieves under high vacuum at 60°C for 12 hours prior to use.

  • Causality: Trace moisture acts as a competitive hydrogen-bond donor/acceptor. It disrupts the delicate transition state organized by the IDPA catalyst, leading to a precipitous drop in enantioselectivity.

  • Validation Check: Perform a Karl Fischer titration on the reaction solvent (Toluene) to ensure water content is <10 ppm before proceeding.

Step 2: Pre-Assembly of the Catalytic Complex
  • Action: In a Schlenk tube under Argon, combine the EWG-3-vinylindole (0.2 mmol), 4Å MS, and IDPA catalyst (5 mol%) in anhydrous toluene (1 mL). Stir at room temperature for 15 minutes.

  • Causality: Pre-mixing allows the acidic phosphoryl oxygen of the catalyst to establish a stable hydrogen-bonding network with the highly acidic N-H of the EWG-3-vinylindole before the dienophile is introduced.

Step 3: Temperature-Controlled Cycloaddition
  • Action: Cool the mixture to -40°C. Slowly add the p-quinone methide (0.15 mmol) dropwise. Maintain stirring at -40°C for 72 hours[5].

  • Causality: EWG substrates have a lowered HOMO, slowing down the reaction. However, dropping the temperature to -40°C completely suppresses the uncatalyzed background reaction, ensuring that 100% of the product formation is directed by the chiral catalyst cavity.

  • Validation Check: Monitor the reaction via TLC. If conversion stalls before 72h, do NOT raise the temperature (which would ruin the ee); instead, verify the integrity of the argon seal.

Step 4: Quenching and Crude Analysis
  • Action: Quench the reaction with cold saturated NaHCO3 to neutralize the IDPA catalyst. Extract with EtOAc, dry over Na2SO4, and concentrate.

  • Validation Check (Critical): Obtain a ^1^H NMR spectrum of the crude mixture to determine the true diastereomeric ratio (dr). Purifying first can lead to isolation bias if one diastereomer selectively degrades or remains on the silica column.

Step 5: Purification and Stereochemical Validation
  • Action: Purify via flash column chromatography.

  • Validation Check: Determine enantiomeric excess (ee) using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Chiralpak AS-H). Compare retention times against a synthesized racemic standard to confirm peak assignment.

Exp_Workflow S1 1. Substrate Prep (EWG-3-Vinylindole) S2 2. Catalyst Activation (Chiral IDPA / MS 4Å) S1->S2 S3 3. Cycloaddition (-40°C, Toluene, 72h) S2->S3 C1 Self-Validation: Check strictly anhydrous conditions S2->C1 S4 4. Quench & Purify (Flash Chromatography) S3->S4 S5 5. Validation (NMR, Chiral HPLC) S4->S5 C2 Self-Validation: Monitor ee% via HPLC S5->C2

Caption: Self-validating experimental workflow for asymmetric cycloaddition of EWG-3-vinylindoles.

Conclusion

The integration of Electron-Withdrawing Groups onto 3-vinylindole dienes is not merely a functional group tolerance test; it is a strategic maneuver to invert or fine-tune frontier molecular orbitals. While these modifications inherently slow down reaction kinetics by lowering the HOMO energy, they offer an unparalleled advantage in stereocontrol when paired with hydrogen-bonding chiral catalysts. Researchers targeting complex, enantiopure indole alkaloids must weigh the extended reaction times against the near-perfect diastereomeric and enantiomeric excesses these EWG-scaffolds provide.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tosyl-3-vinyl-1H-indole-5-carbonitrile
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1-tosyl-3-vinyl-1H-indole-5-carbonitrile
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